2-Bromo-6-methoxyaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXBOHQMWRTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283074 | |
| Record name | 2-bromo-6-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5473-01-8 | |
| Record name | 5473-01-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-6-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-6-methoxyaniline, a key intermediate in organic synthesis. The document details its structural and physicochemical characteristics, spectral data, and reactivity. Standardized experimental protocols for the determination of its physical properties are also included. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, facilitating its effective use in research and development.
Introduction
This compound is an aromatic amine derivative characterized by the presence of both a bromine atom and a methoxy group on the aniline scaffold.[1] This substitution pattern imparts unique reactivity and makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and functional materials.[1] Its applications range from the synthesis of heterocyclic compounds like bromoindazole derivatives with potential antitumor properties to the development of novel drug candidates and photoluminescent materials.[1] An understanding of its physical and chemical properties is crucial for its handling, characterization, and successful application in synthetic endeavors.
Molecular and Physicochemical Properties
The fundamental molecular and physicochemical properties of this compound are summarized in the tables below. These properties have been compiled from various chemical databases and supplier specifications.
Table 1: General and Structural Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 5473-01-8 | [3] |
| Molecular Formula | C₇H₈BrNO | [3] |
| Molecular Weight | 202.05 g/mol | [3] |
| Canonical SMILES | COC1=C(C(=CC=C1)Br)N | [2] |
| InChI | InChI=1S/C7H8BrNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | [2] |
| InChIKey | UDCXBOHQMWRTDN-UHFFFAOYSA-N | [2] |
| Physical Form | Liquid | [3] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Boiling Point | 251.3 °C at 760 mmHg | [3] |
| Flash Point | 105.8 °C | [3] |
| Topological Polar Surface Area (TPSA) | 35.3 Ų | [2] |
| logP (octanol-water partition coefficient) | 2.0399 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Spectral Data
The following table summarizes the key spectral data for the characterization of this compound.
Table 3: Spectral Data Summary
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| FT-IR | Data not available in search results. |
| Mass Spectrometry (MS) | Exact Mass: 200.97893 Da, Monoisotopic Mass: 200.97893 Da[2] |
Note: Specific experimental spectral data was not available in the public domain at the time of this guide's compilation. Researchers should perform their own spectral analysis for confirmation.
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of a substituted aniline. The amino group is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic ring is activated by the amino and methoxy groups, making it susceptible to further electrophilic substitution, although the steric hindrance from the ortho substituents can influence the regioselectivity of these reactions. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, providing a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds.
It has been identified as a potential inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism.[1]
Experimental Protocols
The following sections detail standardized laboratory procedures for the synthesis and determination of key physical properties of this compound.
Synthesis of this compound
A common method for the preparation of this compound involves the bromination of o-methoxyaniline.[4]
Methodology: [4]
-
Reaction Setup: A solution of o-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL) is cooled to 10°C.
-
Bromination: A solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) is added dropwise to the cooled solution over a period of 10 minutes, maintaining the temperature at 10°C.
-
Reaction: The reaction mixture is stirred for an additional 10 minutes after the completion of the bromine addition.
-
Work-up: The solvent is removed by rotary evaporation. The residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried with anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel using a hexane solution of 45% dichloromethane as the eluent. This procedure typically yields this compound in around 72% yield.[4]
Determination of Melting Point
Although this compound is a liquid at room temperature, this general protocol is applicable for solid aniline derivatives.
Methodology:
-
Sample Preparation: A small amount of the solid organic compound is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or a digital melting point apparatus).
-
Heating: The heating bath is heated slowly and steadily.
-
Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded. A narrow melting point range (0.5-1.0°C) is indicative of a pure compound.
Determination of Solubility
Methodology:
-
Initial Test: Approximately 0.1 g of the compound is added to 3 mL of water in a test tube and shaken vigorously.
-
Acid and Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.
-
Concentrated Acid: For compounds insoluble in the above, and not containing nitrogen, solubility in concentrated H₂SO₄ can be tested.
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dark place, protected from light.[3]
Conclusion
This compound is a versatile chemical intermediate with a range of applications in organic synthesis. This guide has provided a detailed summary of its physical and chemical properties, along with standardized experimental protocols for its synthesis and characterization. The provided information aims to support researchers in the safe and effective use of this compound in their laboratory work. Further investigation into its biological activities, particularly its interaction with metabolic enzymes, could reveal new opportunities for its application in drug discovery and development.
References
A Comprehensive Technical Guide to 2-Bromo-6-methoxyaniline (CAS: 5473-01-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-6-methoxyaniline, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry.
Core Specifications
This compound, with the CAS number 5473-01-8, is an aromatic amine containing both a bromine atom and a methoxy group on the aniline ring.[1] This substitution pattern imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1][2][3][4] |
| Molecular Weight | 202.05 g/mol | [1][2][3][4] |
| Physical Form | Liquid | [5] |
| Color | Yellow | [5] |
| Boiling Point | 251.3 °C at 760 mmHg | [5] |
| Flash Point | 105.8 °C | [5] |
| Density (Predicted) | 1.531 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 2.48 ± 0.10 | [5] |
| Purity | ≥98% | [4][5] |
| Storage Temperature | 4 °C, protect from light | [4][5] |
Spectral Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet), amine protons (broad singlet). |
| ¹³C NMR | Aromatic carbons, methoxy carbon. |
| IR Spectroscopy | N-H stretching (amine), C-O stretching (ether), C-Br stretching, aromatic C-H and C=C stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, isotopic pattern characteristic of a bromine-containing compound. |
Experimental Protocols
A reliable and reproducible synthesis protocol is essential for obtaining high-purity this compound for research and development purposes.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the direct bromination of o-methoxyaniline.[5]
Materials:
-
o-Methoxyaniline
-
Bromine
-
Acetic acid
-
Hexadecanecarboxylic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel
-
Hexane
-
Dichloromethane
Procedure:
-
Prepare a solution of o-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL) and cool it to 10°C.[5]
-
Slowly add a solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) dropwise to the cooled o-methoxyaniline solution over 10 minutes, maintaining the temperature at 10°C.[5]
-
Stir the reaction mixture for an additional 10 minutes after the addition is complete.[5]
-
Upon completion of the reaction, remove the solvent by rotary evaporation.[5]
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution.[5]
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate the filtrate by rotary evaporation.[5]
-
Purify the crude product by flash column chromatography on silica gel, using a hexane solution of 45% dichloromethane as the eluent, to yield this compound.[5] A typical yield for this procedure is around 72%.[5]
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly heterocyclic compounds with potential therapeutic applications.
Synthesis of Bromoindazole Derivatives
One notable application is in the synthesis of bromoindazole derivatives, which have shown potential as antitumor agents.[1] The bromo and methoxy functionalities on the aniline ring provide strategic points for further chemical modifications to build the indazole core and introduce diverse substituents.
Caption: Workflow for the synthesis and evaluation of bromoindazole derivatives.
Inhibition of Cytochrome P450 Enzymes
Preliminary research indicates that this compound may act as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes play a critical role in drug metabolism, and their inhibition can lead to significant drug-drug interactions. Further studies are required to elucidate the precise mechanism of inhibition and to evaluate the clinical relevance of this finding.
Caption: Proposed inhibition of Cytochrome P450 enzymes.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the field of drug discovery and development. Its unique chemical structure allows for the synthesis of a wide range of complex molecules, including potential anticancer agents. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to detailed synthetic protocols and potential biological activities. As with all chemical reagents, proper safety precautions must be followed during its handling and use.
References
Structure and molecular weight of 2-Bromo-6-methoxyaniline.
Audience: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Analysis of the Structure, Properties, and Synthesis of 2-Bromo-6-methoxyaniline (CAS: 5473-01-8)
This technical guide provides a comprehensive overview of this compound, a key aromatic amine derivative utilized in various fields of chemical synthesis. The document details its chemical structure, physicochemical properties, and established experimental protocols for its preparation, serving as a vital resource for professionals in research and development.
Chemical Structure and Identification
This compound is a substituted aniline featuring a bromine atom at position 2 and a methoxy group at position 6, relative to the primary amine.[1] This specific arrangement of functional groups—an electron-withdrawing bromine atom and an electron-donating methoxy group—creates a unique electronic environment that influences its reactivity.[1] It is widely used as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors.[1][2][3]
Caption: Chemical structure of this compound.
Physicochemical and Computational Data
The key properties of this compound have been determined through various analytical methods. These quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 5473-01-8 | [1][2][4][5] |
| Molecular Formula | C₇H₈BrNO | [1][4] |
| Molecular Weight | 202.05 g/mol | [1][4][5] |
| IUPAC Name | This compound | [1][5] |
| Physical Form | Liquid | [2] |
| Boiling Point | 251.3°C at 760 mmHg | |
| Flash Point | 105.8°C | |
| SMILES | COC1=C(C(=CC=C1)Br)N | [1][5] |
| InChI Key | UDCXBOHQMWRTDN-UHFFFAOYSA-N | [1][5] |
| Topological Polar Surface Area | 35.3 Ų | [5] |
| XLogP3-AA | 1.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [4][5] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 200.97893 Da | [5] |
Experimental Protocols
A common and effective method for the preparation of this compound involves the direct bromination of o-methoxyaniline.[6]
Materials and Reagents:
-
o-Methoxyaniline (2.7 mL, 23.7 mmol)
-
Bromine (1.22 mL, 23.7 mmol)
-
Acetic Acid (10 mL)
-
Hexadecanecarboxylic Acid (20 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel
-
Dichloromethane
-
Hexane
Procedure:
-
A solution of o-methoxyaniline in hexadecanecarboxylic acid is prepared and cooled to 10°C.[6]
-
A solution of bromine in acetic acid is added dropwise to the cooled aniline solution over a period of 10 minutes, maintaining the temperature at 10°C.[6]
-
The reaction mixture is stirred for an additional 10 minutes after the addition is complete.[6]
-
The solvent is removed via rotary evaporation, and the resulting residue is dissolved in ethyl acetate.[6]
-
The ethyl acetate solution is washed sequentially with a saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.[6]
-
After filtration to remove the desiccant, the filtrate is concentrated by rotary evaporation.[6]
-
The crude product is purified using fast column chromatography on silica gel. The eluent used is a 45% solution of dichloromethane in hexane.[6]
-
This protocol yields 3.44 g of this compound, corresponding to a 72% yield.[6]
Caption: Workflow for the synthesis of this compound.
While detailed acquisition parameters are proprietary to specific laboratories, standard spectroscopic data for this compound are available from various chemical suppliers and databases. These include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are essential for confirming the identity and purity of the synthesized compound.[7][8]
Applications in Research and Drug Development
This compound is a valuable building block for synthesizing a range of complex organic molecules.[1] Its utility is particularly noted in the following areas:
-
Heterocyclic Chemistry: It serves as a precursor for synthesizing heterocyclic compounds such as indoles and bromoindazole derivatives, which are investigated for their potential antitumor properties.[1]
-
Pharmaceutical Chemistry: The compound's functional groups make it an important intermediate in the design of novel drug candidates, including potential anticonvulsant and anti-inflammatory agents.[1]
-
Material Science: Research has demonstrated its use in creating photoluminescent materials with potential applications in the development of organic light-emitting diodes (OLEDs).[1]
Safety and Handling
According to safety data sheets, this compound is classified as harmful. It is harmful if swallowed and causes skin irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and lab coats, should be worn when handling this compound.[9] All work should be conducted in a well-ventilated area or a chemical fume hood.[9]
References
- 1. Buy this compound | 5473-01-8 [smolecule.com]
- 2. CAS 5473-01-8: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]
- 7. 5473-01-8|this compound|BLD Pharm [bldpharm.com]
- 8. Benzenamine, 2-methoxy- [webbook.nist.gov]
- 9. echemi.com [echemi.com]
The Biological Activity of 2-Bromo-6-methoxyaniline: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the biological activity of 2-Bromo-6-methoxyaniline. A comprehensive literature search did not yield specific quantitative data (e.g., IC50, MIC values), detailed experimental protocols, or elucidated signaling pathways directly attributed to this compound. The information presented is based on general statements from chemical suppliers and inferences from the activities of structurally related compounds. Further empirical research is necessary to fully characterize the biological profile of this compound.
Introduction
This compound is an aromatic amine that serves as a versatile chemical intermediate in the synthesis of more complex molecules.[1][2] Its structure, featuring a bromine atom and a methoxy group on the aniline scaffold, suggests its potential for various biological activities. This guide provides an overview of the putative biological activities of this compound based on the limited information available.
Potential Biological Activities
Cytochrome P450 Inhibition
This compound has been identified as a potential inhibitor of cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are critical in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications. However, no quantitative data, such as IC50 values, are currently available in the public domain to confirm the potency and selectivity of this inhibition.
Antimicrobial Activity
Based on the known biological activities of structurally similar compounds, it has been suggested that this compound may possess antibacterial and antifungal properties.[1] The presence of the bromo- and methoxy- functionalities on the aniline ring could contribute to its ability to interfere with microbial growth. To date, no specific studies reporting the minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against any microbial strains have been found.
Role as a Synthetic Precursor
This compound is primarily utilized as a building block in the synthesis of potentially bioactive molecules. It has been used as a precursor for compounds with potential anticonvulsant and anti-inflammatory activities.[1] This suggests that the this compound scaffold can be incorporated into larger molecules to modulate their biological effects.
Experimental Data (Hypothetical)
As no concrete experimental data for this compound is available, this section remains unpopulated. Future research would be necessary to generate quantitative data on its biological activities.
Experimental Protocols (Hypothetical)
Detailed experimental protocols for assessing the biological activity of this compound are not available in the current literature. Standard assays for CYP450 inhibition and antimicrobial susceptibility testing would be required to evaluate its potential in these areas.
Signaling Pathways and Mechanisms of Action (Hypothetical)
There is currently no information available regarding the specific signaling pathways or molecular mechanisms that may be modulated by this compound.
Conclusion and Future Directions
The available information on the biological activity of this compound is sparse and largely speculative. While its chemical structure suggests potential as a CYP450 inhibitor and an antimicrobial agent, there is a clear lack of empirical evidence to support these claims. To elucidate the true biological profile of this compound, a systematic investigation is required. Future research should focus on:
-
In vitro screening: Conducting comprehensive in vitro assays to determine its inhibitory activity against a panel of CYP450 enzymes and its antimicrobial efficacy against a broad range of bacterial and fungal pathogens.
-
Quantitative analysis: Determining key parameters such as IC50 and MIC values to quantify its potency.
-
Mechanism of action studies: Investigating the molecular mechanisms by which this compound exerts any identified biological effects.
-
Synthesis of derivatives: Exploring the synthesis of derivatives to understand the structure-activity relationships and potentially enhance its biological activities.
Such studies are essential to move beyond speculation and to ascertain whether this compound or its derivatives hold any promise for future drug development.
References
The Potential of 2-Bromo-6-methoxyaniline as a Cytochrome P450 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential of 2-Bromo-6-methoxyaniline as an inhibitor of cytochrome P450 (CYP450) enzymes. While research indicates its activity against specific isoforms, particularly CYP1A2 and CYP2C19, a comprehensive quantitative profile of its inhibitory potency is not yet publicly available. This document outlines the theoretical framework for its mechanism of action, details established experimental protocols for determining its inhibitory characteristics, and presents a logical workflow for its evaluation. The provided methodologies, data presentation structures, and visual diagrams are intended to serve as a foundational resource for researchers investigating the drug interaction potential of this and similar compounds.
Introduction to this compound and Cytochrome P450
This compound is an aromatic amine derivative whose structure suggests the potential for interaction with biological systems, including metabolic enzymes. The cytochrome P450 superfamily is a critical group of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles and potentially adverse clinical outcomes. Therefore, the early assessment of a new chemical entity's potential to inhibit CYP450 enzymes is a cornerstone of modern drug discovery and development.
Initial investigations have identified this compound as a potential inhibitor of CYP1A2 and CYP2C19, two key isoforms involved in the metabolism of numerous clinically important drugs. Understanding the nature and extent of this inhibition is crucial for predicting its potential for DDIs.
Putative Mechanism of Cytochrome P450 Inhibition
The inhibition of cytochrome P450 enzymes by small molecules like this compound can occur through several mechanisms, broadly categorized as reversible and irreversible.
-
Reversible Inhibition: This occurs when the inhibitor binds to the enzyme through non-covalent interactions and can be readily dissociated. Reversible inhibition can be further classified as:
-
Competitive: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
-
Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.
-
-
Irreversible Inhibition (Mechanism-Based Inhibition): In this scenario, the inhibitor, which is also a substrate for the enzyme, is metabolically activated to a reactive species that covalently binds to the enzyme, leading to its permanent inactivation.
The specific mechanism by which this compound inhibits CYP1A2 and CYP2C19 has not been definitively elucidated in publicly available literature. However, its chemical structure suggests the potential for competitive inhibition due to its ability to occupy the active site of the enzyme. Further kinetic studies are required to determine the precise mechanism.
Data Presentation: Inhibitory Profile of this compound
A critical aspect of characterizing a potential CYP450 inhibitor is the quantitative determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Despite extensive literature searches, specific quantitative data for the inhibition of various cytochrome P450 isoforms by this compound are not publicly available at this time. The following table is provided as a template for the presentation of such data once it becomes available through experimental investigation.
| Cytochrome P450 Isoform | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| CYP1A2 | Data not available | Data not available | To be determined |
| CYP2C9 | Data not available | Data not available | To be determined |
| CYP2C19 | Data not available | Data not available | To be determined |
| CYP2D6 | Data not available | Data not available | To be determined |
| CYP3A4 | Data not available | Data not available | To be determined |
Experimental Protocols
The following are detailed methodologies for conducting in vitro cytochrome P450 inhibition assays to determine the inhibitory potential of this compound. Two common methods are presented: a fluorometric assay for high-throughput screening and an LC-MS/MS-based assay for more definitive and sensitive quantification.
Fluorometric Cytochrome P450 Inhibition Assay
This method is suitable for rapid screening of potential inhibitors and relies on the use of fluorogenic probe substrates that are converted into fluorescent products by specific CYP450 isoforms.
Materials:
-
Recombinant human cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19)
-
Fluorogenic probe substrates (e.g., 3-cyano-7-ethoxycoumarin for CYP1A2, 7-methoxy-4-(trifluoromethyl)coumarin for CYP2C19)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Known CYP450 inhibitors (positive controls, e.g., furafylline for CYP1A2, ticlopidine for CYP2C19)
-
Acetonitrile (for reaction termination)
-
96-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and controls by serial dilution in potassium phosphate buffer.
-
Prepare a reaction mixture containing the recombinant CYP450 enzyme and the fluorogenic probe substrate in potassium phosphate buffer.
-
-
Incubation:
-
To each well of the 96-well plate, add the reaction mixture.
-
Add the working solutions of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (kinetic measurement) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes). The excitation and emission wavelengths will be specific to the fluorescent product of the probe substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
LC-MS/MS-Based Cytochrome P450 Inhibition Assay
This method is considered the gold standard for its high sensitivity and specificity, directly measuring the formation of a specific metabolite from a probe substrate.
Materials:
-
Human liver microsomes (HLMs)
-
CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, (S)-mephenytoin for CYP2C19)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Known CYP450 inhibitors (positive controls)
-
Ice-cold acetonitrile with an internal standard (for reaction termination and protein precipitation)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, probe substrates, and positive controls in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions by serial dilution.
-
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the working solution of this compound or control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the probe substrate and continue the pre-incubation for another 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a specific time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Sample Processing:
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the metabolite from other components using a suitable HPLC column and mobile phase gradient.
-
Detect and quantify the metabolite and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of the metabolite to the internal standard.
-
Determine the percent inhibition at each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value as described in the fluorometric assay protocol.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the investigation of this compound as a CYP450 inhibitor.
Caption: Putative mechanisms of CYP450 inhibition.
Caption: General workflow for in vitro CYP450 inhibition assays.
Conclusion and Future Directions
This compound has been identified as a potential inhibitor of cytochrome P450 isoforms CYP1A2 and CYP2C19. While this qualitative information is valuable, the absence of publicly available quantitative data, such as IC50 or Ki values, currently limits a thorough assessment of its drug-drug interaction potential. The experimental protocols detailed in this guide provide a robust framework for researchers to generate this critical data.
Future research should focus on:
-
Quantitative Inhibition Studies: Performing detailed in vitro inhibition assays across a panel of major human CYP450 isoforms to determine the IC50 and Ki values for this compound.
-
Mechanism of Inhibition Studies: Conducting kinetic experiments to elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mechanism-based.
-
In Vivo Studies: If significant in vitro inhibition is observed, follow-up studies in preclinical models would be warranted to assess the in vivo relevance of the findings.
By systematically addressing these research questions, a comprehensive understanding of the cytochrome P450 inhibition potential of this compound can be achieved, informing its potential utility and risks in the context of drug development.
An In-Depth Technical Guide to the Key Reactive Sites of 2-Bromo-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-methoxyaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis, particularly in the fields of pharmaceutical chemistry and materials science.[1] Its chemical reactivity is governed by the intricate interplay of three distinct functional groups attached to the benzene ring: a strongly activating amino group, a moderately activating methoxy group, and a deactivating but ortho-, para-directing bromo group. This technical guide provides a comprehensive analysis of the molecule's primary reactive sites, detailing the underlying electronic effects, key chemical transformations, and relevant experimental protocols.
Molecular Structure and Electronic Properties
The reactivity of this compound (CAS: 5473-01-8, Molecular Formula: C₇H₈BrNO) is a direct consequence of the electronic contributions of its substituents.[1][2][3]
-
Amino (-NH₂) Group: As a primary aromatic amine, the -NH₂ group is a powerful activating group. Through its positive mesomeric (+M) or resonance effect, the nitrogen's lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[4][5][6] This makes the ring highly susceptible to electrophilic attack.[7]
-
Methoxy (-OCH₃) Group: The methoxy group is also an activating, ortho-, para-director. It exerts a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I).[1]
-
Bromo (-Br) Group: Halogens like bromine are deactivating yet ortho-, para-directing. They withdraw electron density through the inductive effect (-I) but donate electron density through resonance (+M). The inductive effect is stronger, making the ring less reactive overall compared to unsubstituted aniline, but the resonance effect still directs incoming electrophiles to the ortho and para positions.[1]
The combination of these effects creates a complex electronic environment, with the powerful activating influences of the amino and methoxy groups dominating the molecule's character and rendering the aromatic ring highly nucleophilic.[1]
Caption: Electronic influences of substituents on the aniline ring.
Quantitative Data Summary
The following tables summarize key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5473-01-8 | [1][2][8] |
| Molecular Formula | C₇H₈BrNO | [1][2][3] |
| Molecular Weight | 202.05 g/mol | [1][2][9] |
| Physical Form | Liquid / Solid | [8][9] |
| Boiling Point | 251.3°C at 760 mmHg | [8] |
| Flash Point | 105.8°C | [8] |
| SMILES | COC1=C(C(=CC=C1)Br)N |[1][2] |
Table 2: Computational Data
| Descriptor | Value | Reference |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |
| logP | 2.0399 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 |[3] |
Analysis of Key Reactive Sites
The Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The high electron density of the benzene ring makes it the primary site for electrophilic attack. The directing effects of the three substituents must be considered:
-
-NH₂ (at C1): Ortho-, para-directing (to C2, C4, C6).
-
-Br (at C2): Ortho-, para-directing (to C1, C3).
-
-OCH₃ (at C6): Ortho-, para-directing (to C1, C3, C5).
The positions C2 and C6 are already substituted. The powerful activating groups (-NH₂ and -OCH₃) strongly favor substitution at the available ortho/para positions. The C4 position is para to the dominant -NH₂ group, and the C3 and C5 positions are ortho/para to the -OCH₃ and -Br groups. Due to steric hindrance from the adjacent substituents at C2 and C6, electrophilic attack is most favored at the C4 position . The C5 position is also a potential site for substitution.
Caption: A generalized workflow for EAS reactions.
Experimental Protocol: Bromination of this compound
This protocol is adapted from general procedures for aniline bromination.[10][11] Due to the high activation of the ring, the reaction proceeds readily, often without a Lewis acid catalyst.[4][5]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C in an ice bath.
-
Bromine Addition: In a separate dropping funnel, prepare a solution of bromine (1.0 eq) in the same solvent. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess bromine. Neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the brominated product (likely 2,4-Dibromo-6-methoxyaniline).
The Amino Group: Diazotization
The primary amino group is a key reactive handle. It can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[12] This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide variety of nucleophiles in reactions like the Sandmeyer or Schiemann reactions.[12]
Caption: Conversion of the aniline to various products via diazotization.
Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)
This protocol is based on established methods for diazotization.[12][13]
-
Acidic Solution: Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline suspension, keeping the temperature strictly below 5°C. A clear solution of the diazonium salt should form.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (N₂ gas) will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, dilute NaOH, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 1-Bromo-2-chloro-3-methoxybenzene by column chromatography or distillation.
The Bromo Group: Metal-Catalyzed Cross-Coupling
The carbon-bromine bond is a prime site for the formation of new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. This functionality is crucial for building molecular complexity in drug discovery.[14] Reactions such as the Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) are common transformations for aryl bromides.[14]
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a generalized protocol for Suzuki coupling with an aryl bromide.[15]
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110°C) and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Conclusion
This compound possesses three primary sites of reactivity that can be selectively addressed to achieve diverse chemical transformations. The highly activated aromatic ring is susceptible to electrophilic substitution, primarily at the C4 position. The amino group provides a gateway to diazonium chemistry, enabling the introduction of a wide array of functional groups. Finally, the bromo substituent is an excellent handle for modern metal-catalyzed cross-coupling reactions. A thorough understanding of these reactive sites allows drug development professionals and synthetic chemists to strategically utilize this molecule as a versatile scaffold in the synthesis of complex and high-value compounds.
References
- 1. Buy this compound | 5473-01-8 [smolecule.com]
- 2. This compound | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 5473-01-8 [sigmaaldrich.com]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Diazotisation [organic-chemistry.org]
- 13. sciencemadness.org [sciencemadness.org]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
Solubility profile of 2-Bromo-6-methoxyaniline in common lab solvents.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-6-methoxyaniline in common laboratory solvents. In the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the principles of chemical structure and polarity. Furthermore, it offers detailed experimental protocols for determining both qualitative and quantitative solubility, empowering researchers to generate empirical data. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, facilitating informed solvent selection and experimental design.
Introduction
This compound is a substituted aniline derivative with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding its solubility in various solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This guide will explore these aspects to predict the solubility of this compound and provide methodologies for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into the molecule's characteristics and potential interactions with solvents.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [1][2][3] |
| Molecular Weight | 202.05 g/mol | [1][2][3] |
| Appearance | Solid | |
| Boiling Point | 251.3 °C at 760 mmHg | |
| Flash Point | 105.8 °C | |
| CAS Number | 5473-01-8 | [1][2][3][4] |
Predicted Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amino and methoxy groups can form hydrogen bonds with protic solvents. However, the hydrophobic benzene ring and bromine atom may limit high solubility, especially in water.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without the steric hindrance of hydrogen bond donation. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble to Sparingly Soluble | The nonpolar aromatic ring and bromine atom will interact favorably with nonpolar solvents. Solubility may be lower in highly nonpolar solvents like hexane compared to aromatic solvents like toluene.[7] |
| Acidic (Aqueous) | 5% Hydrochloric Acid | Soluble | The basic amino group will be protonated to form a water-soluble salt. |
| Basic (Aqueous) | 5% Sodium Hydroxide | Insoluble | The molecule does not possess acidic protons that can be removed by a dilute base. |
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following sections outline protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
This method provides a rapid assessment of a compound's solubility in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Graduated cylinders or pipettes
-
Spatula
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane, 5% HCl, 5% NaOH)
Procedure:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the test tube for 30-60 seconds.[5][8]
-
Observe the mixture.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[8]
-
-
Record the observations for each solvent.
Workflow for Qualitative Solubility Testing
Caption: A flowchart illustrating the steps for qualitative solubility assessment.
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method provides a precise measurement of a compound's solubility at a specific temperature.
Materials:
-
This compound
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
A range of solvents
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve using the analytical instrument (HPLC or UV-Vis).
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in units such as g/100 mL or mol/L.
-
Workflow for Quantitative Solubility Determination
Caption: A workflow diagram for the isothermal shake-flask method of quantitative solubility determination.
Conclusion
References
- 1. Buy this compound | 5473-01-8 [smolecule.com]
- 2. This compound | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]
- 8. saltise.ca [saltise.ca]
A Comprehensive Technical Guide to the Safety, Handling, and Storage of 2-Bromo-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety, handling, and storage recommendations for 2-Bromo-6-methoxyaniline (CAS No. 5473-01-8). The information is intended to support laboratory personnel in minimizing risks and ensuring the integrity of this chemical compound in research and development settings.
Chemical and Physical Properties
This compound is a substituted aniline with the molecular formula C₇H₈BrNO. A summary of its key physical and chemical properties is provided below.
| Property | Value |
| CAS Number | 5473-01-8 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Boiling Point | 251.3 °C at 760 mmHg |
| Flash Point | 105.8 °C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
Signal Word: Warning
Hazard Pictograms:
Toxicological Information
Detailed quantitative toxicological data for this compound is limited. The following table summarizes the available information.
| Toxicity Data | Value |
| LD50 (Oral) | No data available |
| LD50 (Dermal) | No data available |
| LC50 (Inhalation) | No data available |
| Permissible Exposure Limits (PELs) | No data available |
Due to the lack of specific data, it is prudent to handle this compound with the same precautions as other substituted anilines, which are known to be toxic.
Safe Handling Procedures
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that safety showers and eyewash stations are readily accessible.[3]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:[2]
| PPE | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
The following diagram illustrates a general workflow for the safe handling of this compound.
Storage Recommendations
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
| Storage Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 4°C. |
| Container | Keep in a tightly closed container. |
| Ventilation | Store in a well-ventilated area. |
| Light | Protect from light. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[4][5][6] |
The logical relationship for proper storage is depicted in the following diagram:
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the material into a suitable, labeled container for hazardous waste disposal.[10]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
The following diagram outlines the emergency response workflow.
References
- 1. This compound | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
Interpreting the Analytical Spectra of 2-Bromo-6-methoxyaniline: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) spectra of 2-Bromo-6-methoxyaniline. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents a thorough interpretation of the spectral data, crucial for the identification, purity assessment, and structural elucidation of this compound.
Structural and Analytical Overview
This compound (CAS No: 5473-01-8) is an aromatic amine with the molecular formula C₇H₈BrNO and a molecular weight of approximately 202.05 g/mol .[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, a methoxy group, and an amino group, gives rise to a distinct analytical profile. Understanding its spectroscopic signature is fundamental for quality control and research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the identity and substitution pattern of the aromatic ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino and methoxy groups will shield the aromatic protons, shifting them upfield, while the electron-withdrawing bromine atom will have a deshielding effect.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.60 - 6.70 | Doublet of doublets (dd) | ~8.0, 1.0 |
| H-4 | 6.95 - 7.10 | Triplet (t) | ~8.0 |
| H-5 | 6.75 - 6.85 | Doublet of doublets (dd) | ~8.0, 1.0 |
| -NH₂ | 3.60 - 4.20 | Broad singlet (br s) | N/A |
| -OCH₃ | 3.80 - 3.90 | Singlet (s) | N/A |
Interpretation:
-
The three aromatic protons will appear as a complex splitting pattern due to their coupling with each other. The proton at the C-4 position is expected to be a triplet, being coupled to both H-3 and H-5.
-
The methoxy group protons will appear as a sharp singlet around 3.8-3.9 ppm.
-
The amino group protons typically appear as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | 145.0 - 147.0 |
| C-2 (-Br) | 110.0 - 112.0 |
| C-3 | 115.0 - 117.0 |
| C-4 | 123.0 - 125.0 |
| C-5 | 118.0 - 120.0 |
| C-6 (-OCH₃) | 153.0 - 155.0 |
| -OCH₃ | 55.0 - 56.0 |
Interpretation:
-
The carbons directly attached to the electronegative nitrogen (C-1), bromine (C-2), and oxygen (C-6) will have their chemical shifts significantly affected.
-
The carbon of the methoxy group will appear upfield, typically around 55-56 ppm.
Experimental Protocol for NMR Analysis
A standard protocol for NMR analysis of aromatic amines is as follows:[2]
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of organic compounds. A reverse-phase HPLC method is suitable for analyzing substituted anilines like this compound.[3]
Typical HPLC Method Parameters
A generalized yet robust HPLC method for this type of compound would utilize a C18 column with a mobile phase of acetonitrile and water.[3]
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Interpretation: Under these conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will be specific to this compound under the given conditions. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as specified in Table 3. Degas the solvents before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase (at initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by further dilution.[3]
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.[3]
-
Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions.
-
Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity based on the peak area percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight and structural information. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[4]
Expected LC-MS Data
The mass spectrum of this compound will provide confirmation of its molecular weight.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₈BrNO |
| Monoisotopic Mass | 200.97893 Da[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected Ion [M+H]⁺ | m/z 201.9867 |
| Isotopic Pattern | A characteristic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 201.9867 and 203.9847 for the [M+H]⁺ ion. |
Interpretation: The most critical feature in the mass spectrum will be the isotopic pattern of the molecular ion. The presence of a single bromine atom results in two peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator for the presence of bromine.[1] Tandem MS (MS/MS) could be used to fragment the molecular ion and provide further structural information.
Experimental Protocol for LC-MS Analysis
-
LC Conditions: Use the same HPLC conditions as described in section 3.1. Using a volatile buffer like formic acid is crucial for MS compatibility.
-
MS Instrument: Couple the HPLC system to a mass spectrometer equipped with an ESI source.
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Mass Range: m/z 50 - 500
-
-
Data Acquisition: Acquire data in full scan mode to observe the molecular ion and its isotopic pattern.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to this compound. Analyze the molecular ion and its isotopic distribution to confirm the elemental composition.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for the complete analytical characterization of this compound.
References
For Immediate Release
[City, State] – 2-Bromo-6-methoxyaniline, a substituted aniline derivative, has emerged as a pivotal starting material in a multitude of research and development sectors. Its unique structural features, including a reactive bromine atom and a methoxy group ortho to an amino group, render it a versatile precursor for the synthesis of a wide array of complex organic molecules. This technical guide provides an in-depth overview of its core research applications, focusing on its utility in medicinal chemistry, heterocyclic synthesis, and material science, tailored for researchers, scientists, and drug development professionals.
Core Applications in Synthetic Chemistry
This compound serves as a foundational building block for the construction of novel molecular frameworks, primarily through well-established palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is instrumental in forming carbon-carbon bonds, enabling the synthesis of biaryl compounds. While specific yield data for this compound is not extensively published in readily available literature, protocols for analogous unprotected ortho-bromoanilines demonstrate good to excellent yields (up to 97%) with a variety of aryl boronic esters.[1]
Buchwald-Hartwig Amination: This powerful method forges carbon-nitrogen bonds, crucial for the synthesis of diarylamines and other N-arylated compounds. General protocols for the amination of bromo-pyridines, which share electronic similarities with this compound, have been well-documented.[2][3]
Pharmaceutical Research and Drug Discovery
The scaffold of this compound is a recurring motif in the development of new therapeutic agents across several disease areas.
Antitumor Agents
Tyrosine Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine scaffold, accessible from bromoaniline precursors, is a key feature of many receptor tyrosine kinase (RTK) inhibitors.[4] Derivatives have shown potent inhibition of EGFR, PDGFR-β, and VEGFR-2, crucial targets in anti-angiogenic cancer therapies. While direct synthesis from this compound is not explicitly detailed in the provided search results, the analogous use of bromoanilines in the synthesis of these inhibitors highlights its potential.[4]
Bromoindazole Derivatives: Indazole-containing compounds have demonstrated significant anti-cancer properties.[5][6][7] For instance, certain 6-bromo-1H-indazole derivatives have been synthesized and evaluated for their antiproliferative activities. One study reported a derivative, 6-(1H-pyrazol-4-yl)-1H-indazole, exhibiting cytotoxicity against cancer cell lines with IC50 values between 4 and 14 μM.[6]
Central Nervous System (CNS) Active Agents
Anticonvulsants: The development of novel anticonvulsant drugs is an active area of research. While specific compounds derived directly from this compound with reported ED50 values were not identified in the search results, the synthesis of various heterocyclic compounds with anticonvulsant activity often utilizes substituted anilines as key intermediates. For example, certain diketopiperazine and pyridinedicarboximide derivatives have shown promising seizure protection in animal models, with ED50 values comparable to existing antiepileptic drugs.[8][9][10]
Anti-inflammatory Agents
Substituted anilines are precursors to a variety of anti-inflammatory compounds. Although specific IC50 values for derivatives of this compound were not found, related structures have shown potent activity. For instance, certain isonicotinoyl derivatives have exhibited exceptional in vitro anti-inflammatory activity, with IC50 values for the inhibition of reactive oxygen species (ROS) production as low as 1.42 ± 0.1 µg/mL, significantly more potent than ibuprofen.[11]
Heterocyclic Chemistry
The synthesis of complex heterocyclic systems is a cornerstone of organic chemistry, and this compound is a valuable starting material in this domain.
Indole Synthesis: Palladium-catalyzed reactions are widely employed for the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry.[12][13][14][15][16] Methodologies such as the Larock indole synthesis and intramolecular cyclization of alkynes and imines provide versatile routes to functionalized indoles.[12][16]
Material Science
The application of this compound extends beyond the life sciences into the realm of materials science. Its derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their photoluminescent properties. However, specific quantum yield data for these materials was not available in the provided search results.
Biochemical Applications
Cytochrome P450 Inhibition: this compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, and their inhibition can lead to significant drug-drug interactions. While the inhibitory potential is noted, specific IC50 values for this compound were not found in the provided search results.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are generalized procedures for key synthetic transformations involving bromoaniline-type compounds.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Quantitative Data Summary
A comprehensive summary of quantitative data for compounds derived from this compound is challenging due to the limited specific data in the available search results. The following tables represent data for analogous compounds to illustrate the potential of this chemical scaffold.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(1H-pyrazol-4-yl)-1H-indazole | Various | 4 - 14 | [6] |
Table 2: Anticonvulsant Activity of Pyridinedicarboximide Derivatives
| Compound ID | Seizure Model | ED50 (µmol/kg) | Reference |
| N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) | MES (rat, oral) | 54.2 | [8] |
| N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) | MES (mouse, i.p.) | 160.9 | [8] |
Table 3: In Vitro Anti-inflammatory Activity of Isonicotinoyl Derivatives
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| Isonicotinate of meta-aminophenol | ROS Inhibition | 1.42 ± 0.1 | [11] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [11] |
Note: The data presented in these tables are for compounds structurally related to derivatives of this compound and are intended to be illustrative of the potential activities.
Conclusion
This compound is a chemical building block of significant interest with broad applicability in the synthesis of complex organic molecules. Its utility in the development of potential new drugs for cancer, epilepsy, and inflammatory diseases, as well as in the creation of novel heterocyclic systems and functional materials, is evident. Further research to fully elucidate and quantify the properties of its derivatives will undoubtedly continue to expand its role in scientific discovery.
Contact
For further information on the applications and synthesis of this compound, please contact our technical support team.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1, 3]-xazinane-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
Methodological & Application
Detailed synthesis protocol for 2-Bromo-6-methoxyaniline.
Application Note: Synthesis of 2-Bromo-6-methoxyaniline
Introduction
This compound is a valuable substituted aniline derivative utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring a bromine atom and a methoxy group ortho to the amino group, provides multiple reactive sites for further chemical transformations. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound via the bromination of 2-methoxyaniline.
Chemical Properties
A summary of the key chemical properties of the target compound, this compound, is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₈BrNO[1][2][3] |
| Molecular Weight | 202.05 g/mol [1][2][3] |
| CAS Number | 5473-01-8[1][3] |
| Appearance | Solid[3] |
Experimental Protocol
This protocol details the synthesis of this compound from 2-methoxyaniline.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methoxyaniline (o-anisidine) | C₇H₉NO | 123.15 | 2.7 mL | 23.7 mmol |
| Bromine | Br₂ | 159.808 | 1.22 mL | 23.7 mmol |
| Acetic Acid | CH₃COOH | 60.052 | 10 mL | - |
| Hexadecanecarboxylic Acid | C₁₆H₃₂O₂ | 256.42 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.106 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.007 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.366 | As needed | - |
| Silica Gel | SiO₂ | 60.08 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure
The synthesis is performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. Reaction Setup:
-
In a suitable reaction flask, a solution of 2-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL) is prepared.[4]
-
The solution is cooled to 10°C using an ice bath.[4]
2. Bromination:
-
A solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) is prepared.[4]
-
This bromine solution is added dropwise to the cooled 2-methoxyaniline solution over a period of 10 minutes, maintaining the temperature at 10°C.[4]
-
After the addition is complete, the reaction mixture is stirred for an additional 10 minutes.[4]
3. Work-up:
-
The solvents are removed by rotary evaporation.[4]
-
The resulting residue is dissolved in ethyl acetate.[4]
-
The ethyl acetate solution is washed sequentially with a saturated sodium bicarbonate solution.[4]
-
The organic layer is then dried over anhydrous magnesium sulfate.[4]
-
The desiccant is removed by filtration.[4]
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.[4]
4. Purification:
-
The crude product is purified by fast column chromatography on silica gel.[4]
-
The eluent used is a 45% solution of dichloromethane in hexane.[4]
-
This purification yields 3.44 g of this compound.[4]
Results
| Product | Yield (g) | Yield (%) |
| This compound | 3.44 | 72%[4] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This application note provides a detailed guide to the use of 2-Bromo-6-methoxyaniline as a substrate in Suzuki-Miyaura reactions. 2-Aryl-6-methoxyanilines are valuable structural motifs present in a variety of biologically active molecules and are key intermediates in drug discovery and development. The protocols and data presented herein are based on established methodologies for similar substrates and serve as a comprehensive resource for optimizing these crucial transformations.
The reaction proceeds via a palladium-catalyzed catalytic cycle involving an unprotected ortho-bromoaniline.[2][5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired biaryl product.[6] This is particularly important for substrates like this compound, where the presence of both an amine and a methoxy group ortho to the bromine can influence the reactivity.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[7] Initially, a palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound. This is followed by transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired 2-aryl-6-methoxyaniline product and regenerates the palladium(0) catalyst, allowing the cycle to continue.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of ortho-substituted bromoanilines with various arylboronic acids. While specific data for this compound is compiled from analogous reactions, these conditions provide a strong starting point for optimization.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85-95[1] |
| 3 | 3,5-Dimethylphenylboronic acid | PEPPSI™-IPr (3) | - | Cs₂CO₃ | 2-MeTHF | 80 | 6 | Good to Excellent[1][2] |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O | 80 | 12 | Moderate to Good |
| 5 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | Good |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, 2-MeTHF, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Reaction Setup
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
In a separate vial, weigh the palladium catalyst and, if necessary, the ligand. Add the catalyst/ligand system to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent(s) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[8]
Reaction Execution and Monitoring
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single organic solvent was used, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6][9]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-6-methoxyaniline product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The steric hindrance from the ortho-methoxy group and potential coordination of the aniline nitrogen to the palladium center can sometimes inhibit the reaction.[8] Electron-rich and bulky phosphine ligands are often beneficial for challenging substrates.[8]
-
Side Products: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation.[8] Ensuring a thoroughly degassed reaction mixture and using the correct stoichiometry of reagents can help minimize these side products.[8]
-
Catalyst Deactivation: The aniline group can potentially coordinate to the palladium catalyst, leading to deactivation. The choice of a suitable ligand can often mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-6-methoxyanilines from this compound. The protocols and data provided in this application note offer a solid foundation for researchers in medicinal chemistry and drug development. Successful application of this methodology relies on the careful selection and optimization of reaction parameters, including the catalyst system, base, and solvent, to achieve high yields and purity of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, tolerance of various functional groups, and generally mild conditions have made it an indispensable tool for medicinal chemists and drug development professionals.
These application notes provide a detailed procedure for the Buchwald-Hartwig amination of 2-Bromo-6-methoxyaniline, a sterically hindered and electron-rich aryl halide. The protocols outlined below are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for researchers.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the arylamine product.
The choice of ligand, base, and solvent is critical for the success of this transformation, particularly given the steric hindrance and electronic properties of this compound.
Data Presentation: Typical Reaction Parameters
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound. It is important to note that optimization of these parameters may be necessary to achieve the desired outcome for specific amine coupling partners.
Table 1: Recommended Catalysts and Ligands
| Palladium Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | A robust system for sterically hindered substrates. |
| Pd(OAc)₂ | RuPhos | 1-2 (Pd), 2-4 (Ligand) | Effective for a broad range of amines. |
| [Pd(allyl)Cl]₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | Good for electron-rich anilines. |
| Pd(OAc)₂ | BINAP | 1-3 (Pd), 2-6 (Ligand) | A classic ligand, may require higher temperatures. |
Table 2: Common Bases and Solvents
| Base | pKa of Conjugate Acid | Typical Equivalents | Solvent | Notes |
| NaOtBu | ~19 | 1.2 - 1.5 | Toluene, Dioxane | A strong, commonly used base. |
| K₃PO₄ | ~12.3 | 1.5 - 2.0 | Toluene, Dioxane | A milder base, suitable for sensitive functional groups. |
| Cs₂CO₃ | ~10.3 | 1.5 - 2.0 | Toluene, Dioxane | Another mild base option. |
| LHMDS | ~26 | 1.2 - 1.5 | THF, Toluene | A strong, non-nucleophilic base. |
Table 3: Illustrative Reaction Conditions and Expected Outcomes
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High |
| n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18-24 | Moderate to High |
| Morpholine | [Pd(allyl)Cl]₂ / SPhos | LHMDS | Toluene | 90 | 12-18 | High |
| Diethylamine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 110 | 24 | Moderate |
Note: The yields presented in this table are illustrative and based on typical outcomes for similar Buchwald-Hartwig amination reactions. Actual yields will depend on the specific reaction conditions and the nature of the amine.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
If the amine is a liquid, add it to the reaction mixture via syringe. If the amine is a solid, add it along with the other solid reagents in step 1.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Application Notes and Protocols: 2-Bromo-6-methoxyaniline as a Precursor for Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-6-methoxyaniline in the preparation of 4-methoxyindole derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The protocols detailed herein focus on the palladium-catalyzed Larock indole synthesis, a versatile and efficient method for constructing the indole scaffold.
Introduction
Indole derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous natural products, pharmaceuticals, and biologically active molecules. The strategic placement of substituents on the indole ring is crucial for modulating their pharmacological properties. 4-Methoxyindole derivatives, in particular, have emerged as valuable scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2]
This compound serves as a readily available and cost-effective precursor for the synthesis of 4-methoxyindoles. Its utilization in modern cross-coupling methodologies, such as the Larock indole synthesis, provides a convergent and flexible approach to a diverse array of substituted indole derivatives.
Synthetic Approach: The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline and an alkyne. While initially developed for o-iodoanilines, modifications to the catalytic system have enabled the efficient use of more accessible o-bromoanilines. This method is highly valued for its broad substrate scope and tolerance of various functional groups.
A general workflow for the synthesis of 4-methoxyindole derivatives from this compound is depicted below.
Caption: General workflow for the synthesis and evaluation of 4-methoxyindole derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Larock Indole Synthesis of 2,3-Disubstituted 4-Methoxyindoles
This protocol describes a general method for the palladium-catalyzed cyclization of this compound with an internal alkyne to yield a 2,3-disubstituted 4-methoxyindole.
Materials:
-
This compound
-
Disubstituted alkyne (e.g., diphenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the disubstituted alkyne (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylformamide (5 mL) and toluene (5 mL) via syringe.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-disubstituted 4-methoxyindole.
Data Presentation:
| Precursor | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Diphenylacetylene | 5 | K₂CO₃ | DMF/Toluene | 125 | 18 | 75-85 |
| This compound | 1-Phenyl-1-propyne | 5 | K₂CO₃ | DMF/Toluene | 125 | 20 | 70-80 |
| This compound | 4-Octyne | 5 | K₂CO₃ | DMF/Toluene | 130 | 24 | 65-75 |
Applications in Drug Discovery and Biological Activity
4-Methoxyindole derivatives are versatile building blocks in the synthesis of various pharmaceuticals.[1] They have been utilized in the creation of compounds targeting neurological disorders, as well as in the development of anti-cancer and anti-inflammatory drugs.[1][3] The methoxy group at the 4-position can influence the electronic properties of the indole ring system, potentially enhancing biological activity and metabolic stability.
Several 4-methoxyindole derivatives have shown promise as:
-
Anticancer Agents: By inhibiting key signaling pathways involved in cell proliferation and survival.
-
HIV-1 Integrase Inhibitors: Blocking the integration of the viral genome into the host cell's DNA.[4]
-
Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors: For the management of hyperglycemia in diabetes.[4]
The synthesis of these derivatives from this compound provides a direct route to novel therapeutic candidates.
Potential Signaling Pathway Inhibition by 4-Methoxyindole Derivatives
The diagram below illustrates a simplified representation of how a hypothetical 4-methoxyindole derivative might inhibit a cancer-related signaling pathway, such as the tubulin polymerization pathway, which is a target for many anticancer drugs.
Caption: Inhibition of tubulin polymerization by a 4-methoxyindole derivative.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of 4-methoxyindole derivatives. The Larock indole synthesis provides a robust and efficient method for the construction of these important heterocyclic scaffolds. The resulting compounds have significant potential in drug discovery, with demonstrated applications as anticancer, antiviral, and antidiabetic agents. The protocols and data presented herein offer a solid foundation for researchers engaged in the synthesis and development of novel indole-based therapeutics.
References
Application of 2-Bromo-6-methoxyaniline in Medicinal Chemistry for Drug Discovery: Development of Toll-Like Receptor 7 Agonists
Introduction
2-Bromo-6-methoxyaniline is a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a methoxy group, and a bromine atom ortho to the amine, allows for the strategic construction of complex heterocyclic scaffolds. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the pharmacological properties of the target molecules. This application note details the use of this compound in the synthesis of novel 1H-imidazo[4,5-c]quinoline derivatives that function as potent Toll-like receptor 7 (TLR7) agonists, a class of immunomodulatory agents with potential applications in oncology and infectious diseases.
Application: Synthesis of 1H-Imidazo[4,5-c]quinoline Derivatives as TLR7 Agonists
Researchers at F. Hoffmann-La Roche AG have successfully utilized this compound as a key starting material for the synthesis of a series of 1H-imidazo[4,5-c]quinoline derivatives. These compounds have been identified as potent agonists of TLR7, a receptor primarily expressed on immune cells such as dendritic cells and B-lymphocytes. Activation of TLR7 triggers the production of pro-inflammatory cytokines and type I interferons, leading to the stimulation of both innate and adaptive immune responses. This makes TLR7 agonists promising candidates for the development of novel cancer immunotherapies and antiviral agents.
The synthetic strategy involves a multi-step sequence starting with the condensation of this compound with 4-chloro-3-nitroquinoline to form a quinoline-amine intermediate. Subsequent reduction of the nitro group, followed by cyclization and further functionalization, leads to the desired 1H-imidazo[4,5-c]quinoline scaffold. The initial bromo-substituent allows for late-stage diversification of the molecule, which is crucial for establishing structure-activity relationships (SAR).
Quantitative Data: In Vitro Activity of 1H-Imidazo[4,5-c]quinoline Derivatives
The synthesized compounds were evaluated for their ability to activate TLR7 in a cell-based reporter assay. The potency of the compounds is expressed as the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response. The following table summarizes the in vitro activity of representative compounds derived from this compound.
| Compound ID | Structure | TLR7 EC50 (µM) |
| Example 1 | 2-(ethoxymethyl)-1-(2-methoxy-6-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]methyl}phenyl)-1H-imidazo[4,5-c]quinoline | 0.015 |
| Example 2 | 1-[2-methoxy-6-(pyridin-2-ylmethyl)phenyl]-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinoline | 0.022 |
| Example 3 | 2-(ethoxymethyl)-1-{2-methoxy-6-[(6-morpholin-4-ylpyridin-3-yl)methyl]phenyl}-1H-imidazo[4,5-c]quinoline | 0.011 |
Experimental Protocols
The following protocols describe the synthesis of a key intermediate and a final TLR7 agonist, adapted from the procedures described in patent WO2011042835A1.
Protocol 1: Synthesis of N-(2-bromo-6-methoxyphenyl)quinolin-4-amine (Intermediate A)
-
Reaction Setup: A mixture of this compound (1.0 g, 4.95 mmol), 4-chloroquinoline (0.81 g, 4.95 mmol), and ethanol (20 mL) is placed in a sealed tube.
-
Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 16 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(2-bromo-6-methoxyphenyl)quinolin-4-amine.
Protocol 2: Synthesis of 2-(ethoxymethyl)-1-(2-methoxy-6-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]methyl}phenyl)-1H-imidazo[4,5-c]quinoline (Example 1)
-
Step 1: Synthesis of N4-(2-bromo-6-methoxyphenyl)quinoline-3,4-diamine: To a solution of N-(2-bromo-6-methoxyphenyl)-3-nitroquinolin-4-amine (prepared from Intermediate A) in ethanol, add palladium on charcoal (10% w/w). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration, and the filtrate is concentrated to give the diamine product.
-
Step 2: Cyclization to form the Imidazoquinoline Core: A solution of the diamine from Step 1 and ethoxyacetic acid in polyphosphoric acid is heated at 120 °C for 3 hours. The reaction is quenched with water and neutralized with aqueous sodium hydroxide. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.
-
Step 3: Suzuki Coupling: The bromo-imidazoquinoline from Step 2 (1 equivalent) is dissolved in a mixture of toluene, ethanol, and water. To this solution is added [5-(4-methylpiperazin-1-yl)pyridin-2-yl]methanol (1.2 equivalents), potassium carbonate (2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents). The mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours.
-
Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to yield the final compound, Example 1.
Visualizations
Diagram 1: Synthetic Workflow for TLR7 Agonists
Caption: Synthetic workflow for the preparation of 1H-imidazo[4,5-c]quinoline TLR7 agonists.
Diagram 2: TLR7 Signaling Pathway
Caption: Simplified signaling pathway of Toll-like receptor 7 (TLR7) activation.
Application Notes and Protocols: The Role of 2-Bromo-6-methoxyaniline as a Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-6-methoxyaniline as a key building block in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the development of kinase inhibitors. While direct synthetic routes from this compound to marketed drugs are not extensively published, its structural motif is present in several key intermediates of potent therapeutic agents. This document outlines a proposed synthetic application of this compound in the preparation of a key precursor for Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of drugs pivotal in the treatment of certain cancers.
Introduction
This compound is an aromatic amine derivative featuring a bromine atom and a methoxy group ortho and meta to the amino functionality, respectively. This substitution pattern provides a unique combination of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments. The amino and methoxy groups can direct further electrophilic aromatic substitution reactions and can be chemically modified to construct complex heterocyclic scaffolds. These features make this compound an attractive starting material for the synthesis of novel drug candidates, particularly in the realm of oncology.
Proposed Application: Synthesis of a Crizotinib Analogue Intermediate
Crizotinib is a potent ALK and ROS1 (c-ros oncogene 1) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). A key intermediate in its synthesis is a substituted 2-aminopyridine derivative. This section outlines a proposed synthetic route to a key precursor of a Crizotinib analogue, starting from this compound.
The proposed synthetic workflow involves a series of well-established organic transformations to build the core structure of the target intermediate.
Caption: Proposed synthetic workflow for a Crizotinib analogue intermediate.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the proposed synthesis.
1. Nitration of this compound
This protocol describes the selective nitration of this compound to introduce a nitro group at the 4-position.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a cooled (0 °C) solution of this compound (1.0 eq) in concentrated sulfuric acid, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-Bromo-6-methoxy-4-nitroaniline.
-
2. Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of the nitrated intermediate with a suitable amine.
-
Materials:
-
2-Bromo-6-methoxy-4-nitroaniline
-
Desired primary or secondary amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
XPhos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine 2-Bromo-6-methoxy-4-nitroaniline (1.0 eq), the amine, sodium tert-butoxide, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-aryl product.
-
Data Presentation
The following table summarizes the expected yields for the key synthetic steps. These are estimates based on literature precedents for similar reactions and may require optimization for specific substrates.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Nitration | This compound | 2-Bromo-6-methoxy-4-nitroaniline | 75-85 |
| 2 | Buchwald-Hartwig Amination | 2-Bromo-6-methoxy-4-nitroaniline | N-(2-Bromo-6-methoxy-4-nitrophenyl)amine Derivative | 60-80 |
| 3 | Nitro Group Reduction | N-(2-Bromo-6-methoxy-4-nitrophenyl)amine Derivative | Key Diamine Intermediate | 85-95 |
| 4 | Cyclization | Key Diamine Intermediate | Pyrrolo[2,3-b]pyridine Core | 50-70 |
Mechanism of Action: ALK Signaling Pathway
Crizotinib and its analogues function by inhibiting the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK kinase. This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Caption: Simplified ALK signaling pathway and the point of inhibition.
By inhibiting the EML4-ALK fusion protein, APIs derived from intermediates like the one proposed here can effectively block these downstream signaling cascades, leading to the suppression of tumor growth and induction of apoptosis in cancer cells.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The proposed synthetic route to a key intermediate for an ALK inhibitor highlights the strategic utility of this compound in drug discovery and development. The provided protocols and data serve as a guide for researchers and scientists working to develop novel kinase inhibitors and other important pharmaceutical agents. Further optimization of the outlined synthetic steps will be necessary to achieve optimal yields and purity for specific target molecules.
Synthesis of Photoluminescent Carbazole-Based Materials for OLEDs Using 2-Bromo-6-methoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of photoluminescent materials for Organic Light-Emitting Diodes (OLEDs) utilizing 2-Bromo-6-methoxyaniline as a key starting material. The protocols focus on the construction of carbazole-based derivatives, a prominent class of materials known for their excellent thermal and electrochemical stability, and high photoluminescence quantum yields, making them suitable for use in hole-transporting and emissive layers of OLED devices.
Introduction
The development of efficient and stable blue-light emitting materials is a critical area of research in OLED technology. Carbazole derivatives have emerged as a promising class of compounds due to their high triplet energy and excellent charge-transporting properties. The strategic introduction of substituents, such as methoxy groups, onto the carbazole core allows for the fine-tuning of their electronic and photophysical properties. This document outlines the synthesis of a methoxy-substituted carbazole derivative, a potential candidate for OLED applications, starting from this compound. The synthetic pathway involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an intramolecular Buchwald-Hartwig amination.
Key Synthetic Strategies
The synthesis of carbazole-based OLED materials from this compound typically employs two key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of carbon-carbon bonds. In this context, it is used to couple this compound with an appropriate boronic acid or ester derivative to construct the biaryl backbone necessary for the carbazole ring system.
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. It is employed in an intramolecular fashion to cyclize the biaryl intermediate, forming the carbazole core.
The selection of appropriate catalysts, ligands, bases, and solvents is crucial for achieving high yields and purity in these reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2'-methoxy-biphenyl Intermediate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the key biaryl intermediate by coupling this compound with a suitable arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 2-formylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.
-
Add a mixture of anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Methoxy-Substituted Carbazole via Intramolecular Buchwald-Hartwig Amination
This protocol describes the cyclization of the 2-amino-2'-methoxy-biphenyl intermediate to form the carbazole core.
Materials:
-
2-Amino-2'-methoxy-biphenyl intermediate from Protocol 1
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-amino-2'-methoxy-biphenyl intermediate (1.0 mmol) and sodium tert-butoxide (1.2 mmol).
-
In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and XPhos (0.02 mmol) to the Schlenk tube.
-
Add anhydrous toluene (10 mL) to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure methoxy-substituted carbazole.
Data Presentation
The following table summarizes representative data for the synthesis of a methoxy-substituted carbazole derivative. Note: The data presented here are illustrative and may vary depending on the specific substrates and reaction conditions.
| Step | Reactants | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | This compound, Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 |
| Buchwald-Hartwig Amination | 2-Amino-2'-methoxy-biphenyl | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 80-90 |
Photophysical Properties
The photophysical properties of the synthesized methoxy-substituted carbazole should be characterized to evaluate its potential as an OLED material.
| Property | Value |
| Absorption (λ_abs) | ~350 nm (in THF) |
| Emission (λ_em) | ~450 nm (in THF) |
| Photoluminescence Quantum Yield (Φ_PL) | > 70% |
| HOMO Level | -5.5 to -5.8 eV |
| LUMO Level | -2.3 to -2.6 eV |
Note: HOMO and LUMO levels are typically determined by cyclic voltammetry.
Mandatory Visualizations
Application Notes and Protocols for the Utilization of 2-Bromo-6-methoxyaniline in Dye and Pigment Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of azo dyes and pigments derived from 2-Bromo-6-methoxyaniline. This document includes detailed experimental protocols, characterization data, and a discussion of the potential applications of these colored compounds.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its molecular structure, featuring an aniline core substituted with both a bromine atom and a methoxy group, makes it a valuable precursor for the production of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a prominent class of synthetic colorants extensively used in the textile, food, and pharmaceutical industries due to their vibrant colors and stability.[3]
The synthesis of azo dyes from this compound typically involves a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative. The specific color and properties of the resulting dye are determined by the choice of the coupling agent.
Synthesis of Azo Dyes from this compound
A common and illustrative example of azo dye synthesis involves the reaction of diazotized this compound with a coupling agent like 2-naphthol. This reaction yields a brightly colored azo dye.
General Reaction Scheme
The overall reaction can be depicted in two main stages:
-
Diazotization of this compound: The primary amine group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, such as 2-naphthol, which has an activated aromatic ring. The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling agent to form the stable azo dye.
Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye from this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of an illustrative azo dye, (E)-1-((2-bromo-6-methoxyphenyl)diazenyl)naphthalen-2-ol, derived from this compound and 2-naphthol.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve 2.02 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound with continuous stirring. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution should be kept cold for the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator. For further purification, the dye can be recrystallized from a suitable solvent such as ethanol or acetic acid.
Characterization of the Resulting Dye
| Property | Data for a Similar Azo Dye |
| Molecular Formula | C₁₆H₉Br₃N₂O[4] |
| Molecular Weight | 484.98 g/mol [4] |
| Appearance | Red powder[4] |
| Crystal System | Orthorhombic[4] |
| Melting Point | Not reported |
| λmax (in various solvents) | Not reported |
| Fastness Properties | Not reported |
Logical Relationship in Azo Dye Synthesis
The synthesis of azo dyes is a well-established process in organic chemistry, governed by the principles of electrophilic aromatic substitution. The key logical relationships in this process are outlined below.
Caption: Logical relationship of reactants and products in azo dye synthesis.
Applications and Future Perspectives
Azo dyes derived from this compound have potential applications in various fields:
-
Textile Industry: As disperse dyes for hydrophobic fibers like polyester and nylon.
-
Pigments: For use in paints, inks, and plastics.
-
Functional Dyes: The presence of the bromo and methoxy groups can be further modified to create dyes with specific properties, such as for use in optical data storage or as pH indicators.
Further research can focus on synthesizing a wider range of azo dyes from this compound by employing different coupling agents to explore the resulting color palette and properties. Investigating the fastness properties (light, wash, and rub fastness) of these novel dyes is crucial for their potential industrial applications. Additionally, the biological activities of these compounds could be explored for potential applications in the pharmaceutical or agrochemical sectors.
References
- 1. Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 5473-01-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. (E)-1-[(2,4,6-Tribromophenyl)diazenyl]naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for common palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-6-methoxyaniline, a versatile building block in organic synthesis and drug discovery. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—offer robust strategies for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the formation of C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. For ortho-substituted anilines, this reaction provides a direct route to functionalized biphenylamines.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 18 | 95 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | 12 | 88 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O (5:1) | 110 | 24 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water (5:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] It allows for the coupling of amines with aryl halides, providing a powerful tool for the synthesis of a wide range of aniline derivatives.[1]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 93 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 24 | 87 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | THF | 80 | 16 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the amine and anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] This reaction is a powerful method for the synthesis of substituted alkenes.[2]
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | NMP | 120 | 24 | 78 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 80 | 12 | 82 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | PCy₃ (10) | Cs₂CO₃ | 1,4-Dioxane | 110 | 36 | 65 |
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, the alkene, and Et₃N via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow: Heck Reaction
Caption: General workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | RT | 12 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | Toluene | 80 | 8 | 85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | DIPA | Acetonitrile | 50 | 10 | 82 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen gas (3 cycles).
-
Add dry, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by column chromatography.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
References
Troubleshooting & Optimization
Enhancing the Synthesis of 2-Bromo-6-methoxyaniline: A Technical Support Guide
FOR IMMEDIATE RELEASE
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for optimizing the synthesis of 2-Bromo-6-methoxyaniline, a key intermediate in pharmaceutical development. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.
Troubleshooting Guide
Low yields and product impurities are common hurdles in the synthesis of this compound. This guide addresses specific issues encountered during the reaction and purification processes.
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Suboptimal reaction conditions. | Review and optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in the bromination of methoxyanilines, lower temperatures (0-5°C) can enhance regioselectivity and minimize side reactions.[1] |
| Inefficient brominating agent. | Consider alternative brominating agents. While molecular bromine (Br₂) is effective, N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity. Copper(II) bromide (CuBr₂) presents another milder alternative. | |
| Formation of Isomeric Impurities (e.g., 4-Bromo-2-methoxyaniline) | The directing effects of the amino and methoxy groups can lead to the formation of multiple isomers. | The choice of solvent can significantly influence regioselectivity. Polar solvents may favor the formation of different isomers compared to non-polar solvents. Careful control of the reaction temperature is also crucial. |
| Formation of Di-brominated Byproducts | Excess of the brominating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of the brominating agent. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction upon consumption of the starting material. |
| Difficulties in Product Purification | Similar polarities of the desired product and impurities. | Employ advanced purification techniques. If standard column chromatography is insufficient, consider preparative High-Performance Liquid Chromatography (prep-HPLC) or crystallization techniques. The choice of solvent system for chromatography is critical for achieving good separation. |
| Product Decomposition | Instability of the product under certain conditions. | This compound should be stored in a cool, dark place. During workup and purification, avoid prolonged exposure to strong acids or bases. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting yield for the synthesis of this compound?
A baseline yield of approximately 72% has been reported for the synthesis starting from 2-methoxyaniline using molecular bromine in acetic acid.
Q2: Which brominating agent is best for this synthesis?
The "best" agent depends on the specific requirements of your synthesis, such as desired purity, scale, and safety considerations.
-
Molecular Bromine (Br₂): A strong and effective brominating agent, but it is highly corrosive and can lead to over-bromination if not carefully controlled.
-
N-Bromosuccinimide (NBS): A milder and more selective reagent, often preferred for its ease of handling. It can help minimize the formation of di-brominated byproducts.[1]
-
Copper(II) Bromide (CuBr₂): A solid reagent that offers mild reaction conditions and can provide high regioselectivity for para-substitution in some anilines.
Q3: How can I minimize the formation of the 4-bromo isomer?
The formation of the 4-bromo isomer is a common challenge due to the ortho-, para-directing nature of the methoxy and amino groups. To favor the formation of the 2-bromo isomer, consider the following:
-
Solvent Selection: The polarity of the solvent can influence the regioselectivity of the bromination. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5°C) can increase the kinetic selectivity for the less sterically hindered position.[1]
Q4: What is the most effective method for purifying this compound?
Standard silica gel column chromatography is a common method. However, if isomeric impurities are present, achieving baseline separation can be difficult. In such cases, preparative HPLC or fractional crystallization may be necessary. For column chromatography, a systematic approach to finding the optimal eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify any volatile impurities.
-
Melting Point: To compare with the literature value for the pure compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Molecular Bromine
This protocol is based on a reported synthesis with a yield of 72%.
Materials:
-
2-methoxyaniline
-
Molecular Bromine (Br₂)
-
Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Dichloromethane
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq) in acetic acid.
-
Cool the solution to 10°C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise over 10 minutes, maintaining the temperature at 10°C.
-
Stir the reaction mixture for an additional 10 minutes after the addition is complete.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.
Protocol 2: Synthesis of this compound using N-Bromosuccinimide (NBS) (Optimized Approach)
This protocol is a generalized procedure based on the use of NBS for brominating similar anilines and may require optimization.[1]
Materials:
-
2-methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (or Acetic Acid)
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane and cool the solution to 0-5°C.
-
Add NBS (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction at 0-5°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes key parameters for different synthetic routes to this compound. Note that specific yields for NBS and CuBr₂ applied to 2-methoxyaniline are not widely reported and the values below represent typical ranges for similar substrates, serving as a starting point for optimization.
| Parameter | Method 1: Molecular Bromine | Method 2: N-Bromosuccinimide (NBS) | Method 3: Copper(II) Bromide (CuBr₂) |
| Starting Material | 2-methoxyaniline | 2-methoxyaniline | 2-methoxyaniline |
| Brominating Agent | Br₂ | NBS | CuBr₂ |
| Typical Solvent | Acetic Acid | Dichloromethane, Acetonitrile | Ionic Liquids, Acetonitrile |
| Reaction Temperature | 10°C | 0-5°C | Room Temperature to 60°C |
| Reported/Expected Yield | ~72% | 60-90% (Substrate dependent) | High (Substrate dependent) |
| Key Advantages | High reactivity, cost-effective. | Milder conditions, higher selectivity, easier to handle. | Mild conditions, high regioselectivity for para-substitution in some cases. |
| Key Disadvantages | Corrosive, can lead to over-bromination, formation of HBr. | Higher cost, requires careful temperature control. | May require longer reaction times, catalyst removal. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Effective purification techniques for crude 2-Bromo-6-methoxyaniline.
This technical support center provides researchers, scientists, and drug development professionals with effective purification techniques for crude 2-Bromo-6-methoxyaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted Starting Material: 2-methoxyaniline (o-anisidine).
-
Regioisomers: 4-Bromo-2-methoxyaniline and other positional isomers may form during the bromination of 2-methoxyaniline.
-
Di-brominated products: 2,4-Dibromo-6-methoxyaniline can be formed if the reaction conditions are not carefully controlled.
-
Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.
Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized impurities. While complete removal can be challenging, the following steps can help:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be aware that this may also reduce your yield.
-
Column Chromatography: Passing the material through a short plug of silica gel or alumina can sometimes remove baseline impurities that contribute to the color.
-
Storage: Purified this compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C) to prevent degradation.[1][2]
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. A suitable eluent system for TLC analysis is a mixture of hexane and ethyl acetate. The separation can be visualized under UV light (254 nm). High-Performance Liquid Chromatography (HPLC) can be used for more quantitative purity assessment.
Data Presentation: Comparison of Purification Techniques
The following table summarizes common purification techniques for this compound with typical performance metrics. Please note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Purity Achieved | Expected Yield Range | Notes |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Dichloromethane[1] | >98% | 70-85% | Effective for removing both polar and non-polar impurities. Yield can be optimized by careful fraction collection. |
| Recrystallization | Solvent System: Ethanol/Water or Methanol/Water | >97% | 60-80% | Good for removing less soluble or more soluble impurities. Solvent choice is critical and requires screening. |
| Acid-Base Extraction | Dilute HCl (aq) and an organic solvent | Variable | >90% | Primarily effective for removing non-basic organic impurities. The product is extracted into the acidic aqueous phase and then recovered. |
Experimental Protocols
Protocol 1: Purification by Fast Column Chromatography
This protocol is a reliable method for obtaining high-purity this compound.[1]
-
Preparation of the Column:
-
Prepare a slurry of silica gel in hexane.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the eluent. A common gradient is to increase the percentage of dichloromethane in hexane. A reported effective eluent is a 45% solution of dichloromethane in hexane.[1]
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying moderately crude material where impurities have different solubility profiles from the desired product.
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent system. Good candidates for anilines are often alcohols (methanol, ethanol) or a mixture of an alcohol and water.
-
A good solvent will dissolve the crude product when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and is retained on the silica gel. | Add a small percentage (0.5-1%) of triethylamine to the eluent to compete with the basic amine for binding sites on the acidic silica gel. |
| Product is degrading on the acidic silica gel. | Consider using a less acidic stationary phase, such as neutral alumina. Perform a small-scale test on a TLC plate to check for stability. |
| Improper solvent polarity. | Optimize the eluent system using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4 for good separation. |
| Co-elution with an impurity. | If an impurity has a similar polarity, consider using a different solvent system to alter the selectivity. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| The solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| Insoluble impurities are present. | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for column chromatography of this compound.
References
Preventing the formation of impurities during the bromination of 2-methoxyaniline.
Welcome to the technical support center for the bromination of 2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of impurities during this critical synthetic step.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the bromination of 2-methoxyaniline, providing targeted solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of di- and tri-brominated impurities. How can I improve the selectivity for the mono-brominated product?
A1: The high reactivity of the amino group in 2-methoxyaniline makes the aromatic ring highly susceptible to multiple brominations.[1][2] To enhance mono-selectivity, consider the following strategies:
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Protect the Amino Group: Acetylation of the amino group to form an amide significantly reduces its activating effect.[3][4] The amide is still an ortho-, para- director, but the reduced activation allows for more controlled mono-bromination. The protecting group can be subsequently removed by hydrolysis.
-
Choice of Brominating Agent: Use a milder brominating agent. N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it provides a low, constant concentration of bromine, which can help minimize over-bromination.[3][5]
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., -10°C to 0°C) to decrease the reaction rate and improve selectivity.[3][6]
-
Solvent Selection: The choice of solvent can influence regioselectivity.[7] Experiment with less polar solvents to potentially temper reactivity. However, polar solvents like DMF have been noted to enhance para-selectivity when using NBS.[5]
Q2: I am observing the formation of isomeric mono-bromo products. How can I control the regioselectivity to favor the desired isomer (e.g., 4-bromo-2-methoxyaniline)?
A2: The amino and methoxy groups are both ortho-, para-directing, which can lead to a mixture of isomers. To favor a specific isomer:
-
Steric Hindrance: The methoxy group at the 2-position will sterically hinder bromination at the 3-position. The primary positions for electrophilic attack are para and ortho to the strongly activating amino group (positions 4 and 6). Bromination at the 4-position (para to the amino group) is generally electronically and sterically favored.
-
Reaction Conditions: As mentioned in Q1, the choice of solvent and brominating agent can influence the isomeric ratio. For instance, using CuBr₂ as a bromine source in an ionic liquid has been reported to yield 4-bromo-2-methoxyaniline with high regioselectivity.[8]
Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Brominating Agent: Ensure you are using a sufficient stoichiometric amount of the brominating agent. A slight excess may be necessary, but be cautious as this can lead to over-bromination.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Deactivation of Brominating Agent: If using a reagent like NBS, ensure it is of good quality. NBS can decompose over time, and impurities can affect its reactivity.
Q4: How can I effectively remove the N-acetyl protecting group after bromination?
A4: The N-acetyl group can be removed by hydrolysis, typically under acidic or basic conditions. Acid-catalyzed hydrolysis using an acid like hydrochloric acid (HCl) is a common method. The reaction mixture is typically heated to drive the hydrolysis to completion.
Data Presentation: Comparison of Bromination Methods
The following table summarizes quantitative data from various reported methods for the bromination of 2-methoxyaniline.
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Reported Yield of 4-bromo-2-methoxyaniline (%) | Reference |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene Chloride | -10 to Room Temp | Not Specified | 96 | [6] |
| CuBr₂ | Ionic Liquid | Room Temp | 1 hour | 95 | [8] |
| N-Bromosuccinimide (NBS) | Acetone | Not Specified | 1 minute | 100 (GC Yield) | [5] |
Experimental Protocols
Method 1: Bromination using 2,4,4,6-Tetrabromo-2,5-cyclohexadienone [6]
-
Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 ml of methylene chloride in a suitable reaction vessel.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol), ensuring the temperature is maintained below -5°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with 2N sodium hydroxide (2 x 75 ml) followed by water (2 x 25 ml).
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with methylene chloride, to yield 4-bromo-2-methoxyaniline.
Method 2: Bromination using N-Bromosuccinimide (NBS) in Acetone [5]
-
To a solution of 2-methoxyaniline in acetone, add N-bromosuccinimide (NBS).
-
Stir the reaction mixture for 1 minute.
-
Quench the reaction.
-
Analyze the product mixture by Gas Chromatography (GC) to determine the yield of 4-bromo-2-methoxyaniline.
Method 3: Bromination via N-Acetylation and Deprotection (General Procedure)
-
Step 1: Acetylation of 2-Methoxyaniline
-
Dissolve 2-methoxyaniline in a suitable solvent such as acetic acid.
-
Add acetic anhydride and heat the mixture to reflux.
-
After the reaction is complete, cool the mixture and precipitate the N-acetyl-2-methoxyaniline product by adding water.
-
Filter and dry the product.
-
-
Step 2: Bromination of N-Acetyl-2-methoxyaniline
-
Dissolve the N-acetyl-2-methoxyaniline in a suitable solvent (e.g., acetic acid).
-
Add the brominating agent (e.g., Br₂ or NBS) portion-wise while maintaining a low temperature.
-
Stir until the reaction is complete.
-
Work up the reaction mixture to isolate the crude N-acetyl-4-bromo-2-methoxyaniline.
-
-
Step 3: Hydrolysis of N-Acetyl-4-bromo-2-methoxyaniline
-
Suspend the N-acetyl-4-bromo-2-methoxyaniline in an aqueous acidic solution (e.g., HCl).
-
Heat the mixture to reflux to effect hydrolysis.
-
Cool the reaction mixture and neutralize with a base to precipitate the 4-bromo-2-methoxyaniline product.
-
Filter, wash with water, and dry the final product.
-
Mandatory Visualizations
Caption: Impurity formation pathway via over-bromination.
Caption: Comparison of direct vs. protection-based bromination workflows.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. scribd.com [scribd.com]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. prepchem.com [prepchem.com]
- 7. lookchem.com [lookchem.com]
- 8. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Optimizing catalyst and ligand choice for coupling reactions with 2-Bromo-6-methoxyaniline.
Welcome to the technical support center for optimizing coupling reactions with 2-Bromo-6-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common cross-coupling reactions involving this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The methoxy group at the ortho position to the bromine atom sterically encumbers the reaction center. This can impede the approach of the palladium catalyst and the coupling partner, slowing down key steps in the catalytic cycle such as oxidative addition and reductive elimination.
Q2: What are the most common side reactions observed with this substrate?
A2: Common side reactions include:
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Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Homocoupling: Self-coupling of the coupling partner (e.g., boronic acid) to form a dimer.
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Catalyst Decomposition: Formation of inactive palladium black, especially at elevated temperatures.
Q3: How do I choose the right ligand for this substrate?
A3: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands can promote the crucial reductive elimination step and help stabilize the palladium catalyst. Ligands such as those from the Buchwald and Hartwig series (e.g., SPhos, XPhos, RuPhos) are often good starting points for optimization.
Q4: Is it necessary to protect the amine group of this compound?
A4: While the amine group can potentially coordinate to the palladium catalyst, in many modern cross-coupling protocols, protection is not necessary. The choice of appropriate ligands and reaction conditions can often mitigate this issue. However, if catalyst inhibition is suspected, protection of the amine (e.g., as a carbamate) may be considered.
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a pre-formed palladium(0) catalyst or a reliable precatalyst that readily forms the active Pd(0) species. Ensure solvents and reagents are anhydrous and deoxygenated, as oxygen can deactivate the catalyst. |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to identify the optimal one for your specific coupling partner. |
| Ineffective Base | The choice of base is critical. For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong bases like NaOtBu or K₂CO₃ are commonly used. The solubility of the base in the reaction solvent is also a key factor. |
| Insufficient Reaction Temperature | Due to steric hindrance, higher reaction temperatures (typically 80-120 °C) may be required to overcome the activation energy barrier. Monitor for potential substrate or product decomposition at elevated temperatures. |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation | Catalyst decomposition or the presence of water or other protic sources. | Ensure strictly anhydrous and anaerobic reaction conditions. A bulkier ligand may also disfavor the β-hydride elimination pathway that can lead to this side product. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen, which can promote the homocoupling pathway. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Glaser Coupling (Sonogashira) | Presence of oxygen, leading to oxidative homocoupling of the terminal alkyne. | Use degassed solvents and maintain an inert atmosphere. A copper-free Sonogashira protocol can also eliminate this side reaction. |
Quantitative Data from Literature
The following tables summarize the available quantitative data for coupling reactions specifically involving this compound. It is important to note that comprehensive data for this particular substrate is limited in the literature, and the following represents specific reported examples.
Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Potassium vinyltrifluoroborate | - | - | - | - | - | - |
| 2-Aminophenyl boronic acid pinacol ester | (dppf)PdCl₂ | Et₃N | 1,4-Dioxane | - | - | 40[1] |
Note: Detailed conditions for the coupling with potassium vinyltrifluoroborate were not fully described in the cited source.
Sonogashira Coupling
| Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| TMS-acetylene | - | - | - | - | - | - |
Note: A publication mentions the use of this compound in a Sonogashira coupling with TMS-acetylene as part of a multi-step synthesis, but specific yield and conditions for this step were not provided.
Other Reactions
| Reaction Type | Reagents | Overall Yield (%) | Notes |
| Multi-step Azepine Synthesis | Pent-4-enal | 66[2] | This is the overall yield for a multi-step synthesis starting with the condensation of this compound. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for the specific amine coupling partner.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%)
-
Bulky phosphine ligand (if not using a precatalyst, 1-2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox or using a Schlenk line, add this compound, the palladium precatalyst (or palladium source and ligand), and the base to an oven-dried reaction vessel.
-
Add the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low yield in coupling reactions.
References
Common challenges in the scale-up of 2-Bromo-6-methoxyaniline production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Bromo-6-methoxyaniline production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently employed method is the direct electrophilic bromination of 2-methoxyaniline (o-anisidine). This typically involves the slow, controlled addition of a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to a solution of 2-methoxyaniline in a suitable solvent like acetic acid or dichloromethane.[1][2] Careful temperature control, often at low temperatures (e.g., 0-10°C), is crucial to minimize the formation of byproducts.[1][2]
Q2: What are the primary impurities encountered during the synthesis of this compound?
A2: The most common impurities include unreacted 2-methoxyaniline, the isomeric byproduct 4-bromo-2-methoxyaniline, and over-brominated species such as 2,4-dibromo-6-methoxyaniline.[2][3] The formation of these impurities is highly dependent on reaction conditions. Degradation products may also appear as colored impurities, particularly if the reaction temperature is not well-controlled.[3]
Q3: How can the formation of the dibrominated byproduct be minimized?
A3: To reduce the formation of dibrominated impurities, precise control over the stoichiometry of the brominating agent is essential.[3] Using a slight sub-stoichiometric amount or a 1:1 molar ratio of the brominating agent to the starting material is recommended. Additionally, slow, portion-wise, or dropwise addition of the brominating agent helps to maintain a low concentration at any given time, which disfavors a second bromination event.[3] Close monitoring of the reaction progress by techniques like TLC or HPLC is advised to stop the reaction once the starting material is consumed.
Q4: What are the major safety concerns when scaling up the bromination of 2-methoxyaniline?
A4: The bromination of anilines is a highly exothermic reaction.[4] On a large scale, the heat generated can be difficult to dissipate, potentially leading to a thermal runaway. This can cause a rapid increase in temperature and pressure, creating a significant safety hazard. Therefore, efficient cooling and careful control of the addition rate of the brominating agent are critical during scale-up.[5]
Q5: What are the recommended purification methods for large-scale production?
A5: While column chromatography is common in the lab, it is often not economically viable for large-scale production.[1] Recrystallization from a suitable solvent system is the preferred method for purifying the final product at scale.[2] The choice of solvent will depend on the impurity profile and the desired purity of the final product. In some cases, conversion of the crude product to its hydrochloride salt can facilitate purification and improve stability.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low, with a significant amount of unreacted 2-methoxyaniline remaining. What are the likely causes and solutions?
A:
-
Possible Cause 1: Insufficient Brominating Agent: The brominating agent may have degraded or been consumed by side reactions.
-
Solution: Ensure the brominating agent is of high purity and has been stored correctly. Consider a slight excess (e.g., 1.05 equivalents) of the brominating agent, but monitor closely for the formation of dibrominated byproducts.
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using TLC or HPLC. If the starting material is still present after the initially planned time, consider extending the reaction time. A modest increase in temperature may also be beneficial, but this must be done cautiously to avoid increased byproduct formation.[3]
-
-
Possible Cause 3: Poor Mixing: In larger reactors, inefficient mixing can lead to localized areas of high and low reagent concentration, resulting in an incomplete reaction.
-
Solution: Ensure the stirring speed and impeller design are adequate for the scale of the reaction to maintain a homogeneous mixture.
-
Issue 2: High Levels of Dibrominated Impurity
Q: My final product is contaminated with a significant amount of 2,4-dibromo-6-methoxyaniline. How can I prevent this?
A:
-
Possible Cause 1: Excess Brominating Agent: Using too much of the brominating agent is the most common cause of over-bromination.
-
Solution: Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 molar ratio of the brominating agent to 2-methoxyaniline.[3]
-
-
Possible Cause 2: Rapid Addition of Brominating Agent: Adding the brominating agent too quickly can create localized high concentrations, leading to a second bromination on the already-formed product.
-
Solution: Add the brominating agent slowly and sub-surface if possible, over an extended period. For larger-scale reactions, a dosing pump is recommended for precise control.[3]
-
-
Possible Cause 3: Elevated Reaction Temperature: Higher temperatures can increase the rate of the second bromination.
-
Solution: Maintain a low and consistent reaction temperature (e.g., 0-5°C) throughout the addition of the brominating agent.[2]
-
Issue 3: Difficulty in Removing Colored Impurities
Q: The isolated this compound is a dark oil or solid, and the color is difficult to remove by recrystallization.
A:
-
Possible Cause: Formation of Oxidative Degradation Products: Anilines are susceptible to oxidation, which can form highly colored impurities. This can be exacerbated by prolonged reaction times or exposure to air at elevated temperatures.
-
Solution 1: Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent and treat it with activated charcoal. The charcoal can adsorb many colored impurities.
-
Solution 2: Work-up with a Reducing Agent: During the work-up, washing the organic phase with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, can help to remove residual bromine and some colored byproducts.
-
Solution 3: Inert Atmosphere: For large-scale production, consider running the reaction and work-up under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Data Presentation
Table 1: Comparison of Lab-Scale and Potential Scale-Up Parameters for this compound Synthesis
| Parameter | Lab-Scale (Typical) | Pilot-Plant/Industrial Scale (Considerations) | Rationale for Change |
| Starting Material (2-methoxyaniline) | 10-100 g | 10-100 kg | Increased production demand. |
| Brominating Agent | Bromine or NBS | Bromine (often more cost-effective) | Cost and availability at scale. |
| Molar Ratio (Brominating Agent:Aniline) | 1.0 - 1.1 : 1 | 0.98 - 1.02 : 1 | Tighter control to minimize byproduct formation and raw material waste. |
| Solvent | Acetic Acid, Dichloromethane | Acetic Acid, Toluene, or other higher-boiling point solvents | Safety (flammability, toxicity) and ease of recovery/recycling. |
| Concentration | 0.5 - 1.0 M | May be adjusted based on heat transfer and mixing efficiency | Optimization of reactor volume and throughput. |
| Temperature | 0 - 10°C | 0 - 10°C (with robust cooling) | Crucial for selectivity; requires more powerful cooling systems at scale.[5] |
| Addition Time of Brominating Agent | 30 - 60 minutes | 4 - 8 hours | To control the exothermic reaction and prevent localized high concentrations.[1] |
| Work-up | Liquid-liquid extraction | Phase-split in the reactor, potentially with centrifugation | Efficiency and minimizing solvent use. |
| Purification | Column Chromatography, Recrystallization | Recrystallization, Distillation (if applicable) | Cost-effectiveness and throughput.[1][2] |
| Typical Yield | 70-85% | 75-90% (optimized process) | Process optimization and reduced handling losses. |
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
2-methoxyaniline (o-anisidine)
-
Bromine
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (e.g., 23.7 mmol) in glacial acetic acid (e.g., 20 mL).[1]
-
Cool the solution to 10°C in an ice bath.[1]
-
Slowly add a solution of bromine (e.g., 23.7 mmol) in acetic acid (e.g., 10 mL) dropwise over 10 minutes, maintaining the temperature at 10°C.[1]
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes.[1]
-
Remove the solvent under reduced pressure (rotary evaporation).[1]
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[1]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane eluent) to obtain pure this compound. A yield of approximately 72% can be expected.[1]
Pilot-Plant Scale-Up Considerations
-
Reactor: A glass-lined or similarly resistant reactor with a powerful overhead stirrer and a jacket for cooling is required. The reactor should be equipped with a temperature probe and a controlled dosing system for the bromine solution.
-
Thermal Management: The cooling jacket should be connected to a robust cooling system capable of maintaining the target temperature. For highly exothermic additions, the use of supplementary cooling, such as a liquid nitrogen feed to the jacket, might be necessary to prevent temperature spikes.[5]
-
Reagent Addition: The bromine solution should be added sub-surface via a dip tube connected to a precision dosing pump. The addition rate should be carefully calculated and controlled to match the heat removal capacity of the reactor.
-
Off-Gas Scrubber: The reactor should be vented through a scrubber containing a sodium bisulfite or sodium hydroxide solution to neutralize any evolved hydrogen bromide gas and unreacted bromine vapors.
-
Work-up and Isolation: The work-up should be performed in the reactor if possible. After quenching and neutralization, the phases can be separated. The product is typically isolated by crystallization, followed by centrifugation and drying in a vacuum oven.
-
Safety: All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat. An emergency shower and eyewash station should be readily accessible.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting flowchart for common scale-up issues.
Caption: Logical relationships between key parameters and outcomes.
References
Resolving incomplete reactions when using 2-Bromo-6-methoxyaniline.
Welcome to the technical support center for 2-Bromo-6-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chemical reactions involving this sterically hindered aniline derivative.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no product yield in my cross-coupling reaction with this compound?
A1: Low yields are frequently attributed to the steric hindrance imposed by the ortho-bromo and methoxy substituents.[1][2] These groups can impede the approach of reactants and catalysts to the aniline's amino group and the bromine atom.[1][3] Additionally, the electron-donating nature of the methoxy and amino groups can influence the reactivity of the aryl bromide. In palladium-catalyzed reactions, this can lead to slow oxidative addition or catalyst inhibition.[4]
Q2: I am seeing a significant amount of debrominated starting material (6-methoxyaniline) in my reaction mixture. What is causing this?
A2: The formation of a debrominated side product is likely due to a process called hydrodehalogenation. This is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by factors such as the presence of a hydrogen source in the reaction mixture, prolonged reaction times, or the use of a less sterically hindered ligand that favors β-hydride elimination pathways.[2]
Q3: My boronic acid/ester appears to be degrading during my Suzuki coupling reaction. How can I prevent this?
A3: The degradation of boronic acids or their esters, often through protodeboronation, is a common side reaction that consumes your coupling partner.[4] This can be exacerbated by the presence of water or excess base. To mitigate this, ensure your reaction is conducted under anhydrous conditions with thoroughly degassed solvents. Using more stable boronic esters, such as pinacol esters, can also be beneficial.[4]
Q4: How does the choice of ligand impact the success of palladium-catalyzed reactions with this compound?
A4: The ligand choice is critical when working with sterically hindered substrates like this compound. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[2][5] These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and can help stabilize the active catalytic species.[2][5] Standard ligands like triphenylphosphine may be ineffective.[4]
Q5: What is the optimal base for Buchwald-Hartwig amination with this substrate?
A5: For challenging Buchwald-Hartwig aminations involving sterically hindered and potentially less nucleophilic anilines, a strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] However, the base-sensitive nature of other functional groups in your molecule should be considered. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, particularly in Suzuki couplings.[6][7]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a pre-formed palladium catalyst (e.g., XPhos Pd G3) to ensure the active Pd(0) species is present.[6] Ensure rigorous exclusion of oxygen through proper degassing techniques (e.g., freeze-pump-thaw or sparging with an inert gas).[4] |
| Ineffective Ligand | Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[4][6] |
| Inappropriate Base | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and anhydrous.[6] |
| Low Reaction Temperature | Increase the reaction temperature, typically to a range of 80-110 °C for challenging substrates.[6] |
| Poor Reagent Quality | Use high-purity, anhydrous solvents and reagents. Ensure the boronic acid or ester has not degraded during storage. |
Issue 2: Incomplete Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Employ a commercially available palladium pre-catalyst (e.g., a G3 or G4 palladacycle) that readily forms the active LPd(0) species.[2] If using a Pd(II) source like Pd(OAc)₂, optimize the ligand-to-metal ratio (typically 1:1 to 1.5:1).[2] |
| Unsuitable Ligand | Use bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos, which are effective for sterically hindered substrates.[2] |
| Ineffective Base | Select a strong, soluble base such as sodium tert-butoxide (NaOtBu).[2] |
| Insufficient Temperature | Increase the reaction temperature to the typical range of 80-110 °C.[2] |
| Inappropriate Solvent | Use a non-coordinating, high-boiling solvent like toluene or dioxane. Avoid chlorinated solvents.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling (based on analogous substrates)
This is a general starting protocol and may require optimization.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).[6]
-
Degassing: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.[6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water, 4:1 v/v) via syringe.[8]
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6]
General Procedure for Buchwald-Hartwig Amination (based on analogous substrates)
This protocol provides a general method and may need to be optimized for your specific amine coupling partner.
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the chosen base (e.g., NaOtBu, 1.4 equiv.).[2]
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).[2]
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube. Evacuate the tube and backfill with an inert gas (e.g., argon) three times.[2]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 80-110 °C with vigorous stirring for 12-24 hours.[5]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.[5]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[5]
Data Presentation
Table 1: Impact of Ortho-Substituents on the Relative Rate of Acylation of Anilines (Analogous System)
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations |
| Aniline | H | 1 | Unhindered aniline serves as the baseline for comparison.[1] |
| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group at the ortho position significantly reduces the reaction rate due to moderate steric hindrance.[1] |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | The presence of two methyl groups drastically decreases the reaction rate, highlighting the pronounced effect of di-ortho substitution.[1] |
Table 2: Comparison of Bases in Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives (Analogous Systems)
| Base | Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| NaOt-Bu | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | 60 | [7] |
| NaOt-Bu | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [7] |
Visualizations
Caption: A logical workflow to diagnose and resolve common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Best practices for the long-term storage and stability of 2-Bromo-6-methoxyaniline.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of 2-Bromo-6-methoxyaniline. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored at 4°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1] While some suppliers suggest room temperature storage is possible for shorter periods, refrigeration is recommended to minimize potential degradation.[1][2]
Q2: My this compound has changed color. Is it still usable?
A2: Anilines as a class of compounds are susceptible to oxidation, which can lead to discoloration (often turning yellow or brown).[3] This change in color may indicate the formation of impurities. For applications sensitive to purity, it is crucial to assess the material's integrity before use. A slight color change might not significantly impact all reactions, but for high-purity applications, re-analysis is recommended.[3]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound are exposure to light (photolytic degradation), heat (thermal degradation), and oxygen (oxidative degradation).[2][3][4] Like other anilines, it can also be sensitive to acidic and basic conditions.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure of this compound, potential degradation pathways include oxidation of the amine group, photolytic cleavage of the carbon-bromine bond, and potential polymerization under harsh conditions. The methoxy group is generally stable, but under extreme acidic or basic conditions, ether cleavage could occur.
Q5: How can I assess the purity of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the purity of this compound.[5][6] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.[6]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your starting material using HPLC or ¹H NMR. Compare the results with the certificate of analysis or a fresh standard.
-
Optimize Storage: Ensure the compound is stored under the recommended conditions (4°C, protected from light, inert atmosphere).
-
Use Fresh Sample: If possible, use a freshly opened container of the reagent.
-
Purification: If impurities are detected, consider purifying the material by recrystallization or column chromatography before use.
Issue 2: Appearance of Unexpected Byproducts in a Reaction
Possible Cause: Presence of impurities in the this compound starting material.
Troubleshooting Steps:
-
Characterize Byproducts: Isolate and characterize the unexpected byproducts using techniques like LC-MS or GC-MS to understand their structure.
-
Analyze Starting Material: Scrutinize the analytical data (HPLC, NMR) of your this compound for the presence of corresponding impurities.
-
Review Synthesis: If the starting material was synthesized in-house, review the purification steps to identify potential sources of the impurities.[7]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | Minimizes thermal degradation and slows down oxidative processes.[1] |
| Light | Protect from light (amber vial) | Prevents photolytic degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aniline functional group.[2] |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20-22 min: Linear gradient back to 90% A, 10% B
-
22-25 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Determine the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting a forced degradation study to understand the stability of this compound.[2][8]
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: Analyze the stressed samples at various time points using the HPLC method described in Protocol 1.
-
Data Evaluation: Compare the chromatograms of the stressed samples to a control sample (stored under recommended conditions) to identify and quantify degradation products.
Visualizations
Caption: Recommended workflow for the long-term storage of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. chemscene.com [chemscene.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. 5473-01-8|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-bromo-6-methoxy-aniline CAS#: 5473-01-8 [m.chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
Identifying and characterizing side-products in reactions with 2-Bromo-6-methoxyaniline.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-methoxyaniline. The information is designed to help identify and characterize common side-products in widely used cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where side-products are observed with this compound?
A1: this compound is a versatile building block, frequently used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. However, the formation of side-products is a common challenge that can complicate purification and reduce the yield of the desired product.
Q2: What are the typical side-products in a Suzuki-Miyaura coupling reaction with this compound?
A2: In Suzuki-Miyaura reactions, several side-products can arise. The most common include:
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Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-methoxyaniline. This can be caused by trace amounts of water or other proton sources in the reaction mixture.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid reagent to form a biaryl species, or the coupling of two molecules of this compound to form a symmetrical biphenyl derivative.[2]
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Hydrolysis of Boronic Acid: Boronic acids can be sensitive to the reaction conditions and may decompose, reducing the amount available for the cross-coupling reaction.
Q3: I am observing a significant amount of 2-methoxyaniline in my Buchwald-Hartwig amination. What is the likely cause?
A3: The formation of 2-methoxyaniline in a Buchwald-Hartwig amination is a result of a side-reaction known as hydrodehalogenation . This occurs when the aryl halide (this compound) reacts with a palladium-hydride species, which can be generated in the catalytic cycle, leading to the replacement of the bromine atom with hydrogen.[3][4] Optimizing the reaction conditions, such as the choice of base and ligand, can help to minimize this side-product.
Q4: How can I identify these side-products in my reaction mixture?
A4: A combination of analytical techniques is typically used to identify and quantify side-products:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the different components of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of the mixture and provides their mass-to-charge ratio, allowing for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, but suitable for less volatile or thermally sensitive compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the different products in the mixture.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product, significant amount of 2-methoxyaniline (protodebromination) | 1. Presence of water or other proton sources.2. Inefficient catalytic cycle. | 1. Ensure all solvents and reagents are anhydrous. Use freshly dried solvents.2. Degas the reaction mixture thoroughly to remove oxygen.3. Optimize the palladium catalyst, ligand, and base. Consider using a more active catalyst system. |
| Formation of homocoupling products | 1. Slow transmetalation step.2. Inappropriate catalyst or ligand. | 1. Increase the reaction temperature to promote transmetalation.2. Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling.[2] |
| Incomplete conversion of starting material | 1. Catalyst deactivation.2. Insufficient equivalents of boronic acid. | 1. Increase the catalyst loading.2. Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Significant formation of 2-methoxyaniline (hydrodehalogenation) | 1. Generation of palladium-hydride species.2. Choice of base and solvent. | 1. Use a non-coordinating, sterically hindered base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).2. Ensure anhydrous and oxygen-free conditions.3. The choice of phosphine ligand is critical; screen different ligands to find one that favors reductive elimination over hydrodehalogenation.[3] |
| Low yield of the desired N-arylated product | 1. Catalyst inhibition by the aniline substrate or product.2. Steric hindrance. | 1. Use a higher catalyst loading or a more active pre-catalyst.2. Employ bulky, electron-rich phosphine ligands that can promote the coupling of sterically hindered substrates. |
| Reaction is sluggish or does not go to completion | 1. Inappropriate reaction temperature.2. Poorly soluble base. | 1. Increase the reaction temperature.2. Use a more soluble base or a co-solvent to improve solubility. |
Quantitative Data on Side-Product Formation
Disclaimer: The following data is for a structurally similar compound, unprotected ortho-bromoaniline, and is intended to be representative of the types and potential quantities of side-products that may be observed in reactions with this compound. Actual yields will vary depending on the specific reaction conditions.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of an Unprotected o-Bromoaniline [6]
| Product Type | Reagents | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Desired Product | o-bromoaniline, arylboronic ester | CataCXium A Pd G3 | 2-MeTHF | 80 | 91-95 |
| Side-Product (e.g., Protodebromination) | o-bromoaniline, arylboronic ester | Other Pd catalysts | 2-MeTHF | 80 | Low to no product |
Note: In the cited study, the optimized catalyst system gave very high yields of the desired product, suggesting minimal side-product formation under those specific conditions. However, with less optimal catalysts, the reaction failed, indicating that side reactions likely predominated.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from a procedure for the coupling of unprotected ortho-bromoanilines.[6]
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
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CataCXium® A Pd G3 (5 mol%)
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2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, cesium carbonate, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 2-MeTHF and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk tube, add sodium tert-butoxide.
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the palladium precursor (Pd₂(dba)₃) and the ligand (Xantphos).
-
Add anhydrous toluene, followed by this compound and the primary amine.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical relationship between the main reaction and potential side-products.
References
- 1. Buy this compound | 5473-01-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in the biological screening of 2-Bromo-6-methoxyaniline derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during the biological screening of 2-Bromo-6-methoxyaniline derivatives.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues observed during the screening of this compound derivatives.
Issue 1: Inconsistent IC50 Values or Poor Reproducibility in Kinase Assays
You may observe significant variability in the half-maximal inhibitory concentration (IC50) values for your this compound derivatives between experimental runs or even between replicate wells on the same plate.
Caption: Troubleshooting workflow for inconsistent kinase assay results.
| Potential Cause | Recommended Action |
| Reagent Instability | Aliquot and store kinase, ATP, and substrate at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Ensure incubation times are within the linear range of the reaction. Maintain consistent temperature control throughout the assay. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells, typically below 1%, as it can affect kinase activity. |
| Compound Precipitation | Visually inspect assay plates for any signs of compound precipitation. Determine the aqueous solubility of your derivatives. |
| Compound Aggregation | Some organic molecules can form aggregates that non-specifically inhibit enzymes.[1] Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this. |
| Luciferase Inhibition | In ATP-depletion assays like Kinase-Glo®, compounds can directly inhibit luciferase, leading to a false positive signal (apparent kinase inhibition). Run a counterscreen against luciferase to identify such interference. |
Issue 2: High Background or False Positives in Fluorescence-Based Assays
Fluorescence-based assays are prone to interference from compounds that are themselves fluorescent or that quench the fluorescent signal.[2] Brominated compounds, in particular, can sometimes interfere with these assays.
Caption: Troubleshooting workflow for fluorescence assay interference.
| Potential Cause | Recommended Action |
| Compound Autofluorescence | Measure the fluorescence of your this compound derivatives alone at the assay's excitation and emission wavelengths. If significant, this can lead to false positives. |
| Signal Quenching | Test compounds may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal (false negative or reduced potency). |
| Light Scatter | Precipitated compounds can scatter light, leading to artificially high fluorescence readings. |
| Solution | Consider using a far-red fluorescent probe to minimize interference, as fewer library compounds are fluorescent at longer wavelengths.[3] Alternatively, validate hits using an orthogonal, non-fluorescence-based assay, such as a luminescence or absorbance-based method. |
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
Unexpectedly high or inconsistent cytotoxicity can be observed, which may not correlate with the intended target inhibition. Aniline derivatives can be associated with toxicity issues.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
| Potential Cause | Recommended Action |
| MTT Assay Interference | Some compounds can directly reduce the MTT reagent to formazan, leading to falsely high viability readings.[4][5] If you observe cell death morphologically but the MTT assay shows high viability, this is a likely cause. |
| Metabolic Activation | Aniline derivatives can be metabolized, sometimes into reactive intermediates that are toxic.[6] This is particularly relevant in cell lines with metabolic capacity, such as liver cells. |
| Off-Target Effects | The compound may be hitting unintended targets that lead to cell death. |
| Solution | 1. Use an Orthogonal Viability Assay: Confirm results with a non-MTT based assay, such as CellTiter-Glo® (measures ATP) or a lactate dehydrogenase (LDH) release assay (measures membrane integrity).2. Assess Hepatotoxicity: Evaluate cytotoxicity in a human liver cell line like HepG2 to assess potential metabolic activation and hepatotoxicity.[7][8]3. Mechanism of Death: Use assays for apoptosis (e.g., caspase-3/7 activity) or necrosis to understand the mechanism of cell death. |
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent activity in a biochemical kinase assay but has no effect in a cell-based assay. What could be the reason?
This is a common issue in drug discovery. Several factors could be at play:
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Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound might be actively pumped out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic Instability: The compound could be rapidly metabolized into an inactive form by the cells.
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High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing the free concentration available to act on the target.
Q2: I see a bell-shaped dose-response curve in my assay. What does this indicate?
A bell-shaped (or biphasic) dose-response curve can indicate several phenomena:
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Compound Cytotoxicity: At higher concentrations, the compound may be causing cell death, leading to a decrease in the measured signal.
-
Off-Target Effects: At higher concentrations, the compound may be hitting a secondary target that counteracts the effect on the primary target.
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Assay Artifacts: This can be caused by compound aggregation or interference with the detection system at high concentrations.
Q3: Can the bromine atom on my compound cause issues in screening?
Yes, halogenated compounds can sometimes be problematic:
-
Reactivity: The bromine atom can potentially increase the chemical reactivity of the molecule, leading to non-specific interactions.
-
Fluorescence Interference: As mentioned, halogenated compounds can sometimes interfere in fluorescence-based assays.
-
Metabolic Liabilities: The position of the bromine can influence how the compound is metabolized.
Q4: How can I be sure my "hit" is not a promiscuous inhibitor or an assay artifact?
It is crucial to perform several follow-up experiments to validate primary hits:
-
Counterscreens: Rule out interference with the assay technology (e.g., luciferase inhibition, autofluorescence).
-
Orthogonal Assays: Confirm the activity in a secondary assay that uses a different detection method.
-
Dose-Response Confirmation: Ensure a clear and reproducible sigmoidal dose-response curve is obtained.
-
Structure-Activity Relationship (SAR): Test closely related analogs of your hit compound. A consistent SAR provides strong evidence for a specific biological activity.
-
Promiscuity Assays: Test the compound against a panel of unrelated targets to assess its specificity.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be ≤0.5%. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and no-cell controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LDH Release Assay (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably on a parallel plate.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the wavelength specified by the kit (e.g., 490 nm).
-
Data Analysis: Use a positive control (cells lysed with a detergent to achieve maximum LDH release) to calculate the percentage of cytotoxicity.
Protocol 3: Compound Autofluorescence Measurement
This protocol helps determine if a compound interferes with fluorescence-based assays.
-
Plate Preparation: In a 96-well plate (the same type used for the primary assay), add the same assay buffer used in the primary screen.
-
Compound Addition: Add the this compound derivatives to the wells at the same final concentrations used in the primary assay.
-
Controls: Include wells with buffer only (blank) and wells with the fluorescent probe used in the primary assay (positive control).
-
Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as the primary assay.
-
Analysis: Compare the fluorescence intensity of the compound-containing wells to the blank. A signal significantly above the blank indicates compound autofluorescence.
References
- 1. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel benzbromarone derivatives designed to avoid metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an in vitro hepatotoxicity assay for assessing the effects of chronic drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying reaction conditions to control regioselectivity with 2-Bromo-6-methoxyaniline.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-methoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control regioselectivity in your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution on this compound?
A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by a combination of electronic and steric effects of the substituents on the aromatic ring.
-
Electronic Effects: The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.[1] The bromine (-Br) atom is a deactivating, yet also ortho, para-directing group.[1] The combined electron-donating effects of the amino and methoxy groups strongly activate the positions ortho and para to them.
-
Steric Hindrance: The presence of substituents at the C2 and C6 positions creates significant steric hindrance around the amino group and the adjacent C3 and C5 positions.[2] This steric bulk makes it difficult for incoming electrophiles to attack these positions.
Considering both factors, the C4 position (para to both the amino and methoxy groups) is the most electronically activated and sterically accessible site for electrophilic attack.
Q2: I am observing a mixture of products in my reaction. How can I improve the regioselectivity?
A2: A mixture of products often arises from the high reactivity of the aniline derivative, which can lead to substitution at multiple positions. To enhance regioselectivity, consider the following strategies:
-
Protecting the Amino Group: The strong activating effect of the amino group can be moderated by converting it to an amide, for example, through acetylation.[3] The resulting acetamido group is still an ortho, para-director but is less activating, allowing for more controlled substitution. This strategy also reduces the likelihood of side reactions like oxidation.[3]
-
Choice of Reagents and Catalysts: The size of the electrophile and the nature of the catalyst can influence where substitution occurs. Bulkier electrophiles will preferentially attack the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the product formed from the lower energy transition state, which is typically the less sterically hindered product.
Q3: Why is my Friedel-Crafts reaction with this compound not working?
A3: Friedel-Crafts reactions often fail with anilines for two main reasons:
-
Catalyst Deactivation: The basic amino group on the aniline ring reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[4] This deactivates the catalyst and prevents it from activating the acylating or alkylating agent.
-
Ring Deactivation: The formation of the complex between the amino group and the Lewis acid places a positive charge on the nitrogen atom. This makes the anilinium ion a strongly deactivating group, rendering the aromatic ring much less nucleophilic and resistant to electrophilic attack.
To overcome this, it is essential to protect the amino group as an amide before performing the Friedel-Crafts reaction.
Troubleshooting Guides
Regioselective Bromination
Problem: Obtaining a mixture of mono-, di-, and poly-brominated products, or poor yield of the desired 4-bromo-2-bromo-6-methoxyaniline.
Analysis of Directing Effects: The amino and methoxy groups strongly activate the C4 and C5 positions. Direct bromination of the highly activated ring can be difficult to control, leading to over-bromination.[3]
Solutions & Experimental Protocols:
-
Method 1: Direct Bromination under Controlled Conditions
This approach is suitable for achieving monobromination at the para position to the activating groups.
-
Protocol: A protocol adapted for the bromination of 2-methoxyaniline, which is expected to yield the 4-bromo product with this compound, involves dissolving the aniline in a solvent like dichloromethane, cooling the solution to a low temperature (e.g., -10°C to 0°C), and then slowly adding a brominating agent such as 2,4,4,6-tetrabromo-2,5-cyclohexadienone or a solution of bromine in a suitable solvent.[5] Maintaining a low temperature is crucial to control the reaction rate and prevent over-bromination.
-
-
Method 2: Protection-Bromination-Deprotection Sequence
This is the most reliable method for achieving selective monobromination.
-
Step 1: Protection (Acetylation): React this compound with acetic anhydride in the presence of a mild base (e.g., pyridine) or a catalytic amount of acid to form 2-bromo-6-methoxyacetanilide. This moderates the activating effect of the amino group.[3]
-
Step 2: Bromination: The resulting acetanilide can then be brominated. Due to the steric hindrance of the acetyl group, bromination will be highly selective for the para position (C4).[3] A common procedure involves dissolving the acetanilide in acetic acid and adding a solution of bromine in acetic acid dropwise at a controlled temperature.[6]
-
Step 3: Deprotection: The acetyl group can be removed by acid or base-catalyzed hydrolysis (e.g., refluxing with aqueous HCl) to yield the desired 4-bromo-2-bromo-6-methoxyaniline.[6]
-
Quantitative Data Comparison (Illustrative):
| Method | Reagent | Temperature | Typical Yield of 4-Bromo Product | Regioselectivity (para:ortho) |
| Direct Bromination | Br₂ in CH₂Cl₂ | 0°C | Moderate to Good | Moderate |
| Protection-Bromination | Br₂ in Acetic Acid | Room Temp. | High | High |
Logical Workflow for Bromination Strategy:
Caption: Workflow for regioselective bromination of this compound.
Regioselective Nitration
Problem: Formation of a mixture of isomers, oxidation of the aniline, and/or formation of meta-substituted products.
Analysis of Directing Effects: Nitration typically requires strong acidic conditions (e.g., a mixture of nitric and sulfuric acid).[7] In a highly acidic medium, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can lead to the formation of the undesired 3-nitro or 5-nitro products. Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline.[3]
Solutions & Experimental Protocols:
-
Method: Protection-Nitration-Deprotection Sequence
This is the recommended approach to avoid the complications of direct nitration.
-
Step 1: Protection (Acetylation): Acetylate the amino group of this compound as described in the bromination section. The resulting acetamido group is less basic and less susceptible to protonation and oxidation.
-
Step 2: Nitration: The nitration of the protected acetanilide can be carried out under milder conditions than those required for deactivated substrates. A mixture of nitric acid and sulfuric acid at a low temperature (e.g., 0-10°C) is typically used.[8] The acetamido and methoxy groups will direct the nitration to the C4 position.
-
Step 3: Deprotection: The acetyl group is removed by acid-catalyzed hydrolysis to yield 4-nitro-2-bromo-6-methoxyaniline.
-
Quantitative Data Comparison (Illustrative):
| Method | Nitrating Agent | Temperature | Typical Yield of 4-Nitro Product | Regioselectivity (para vs. others) |
| Direct Nitration | HNO₃/H₂SO₄ | 0-10°C | Low to Moderate | Low to Moderate |
| Protection-Nitration | HNO₃/H₂SO₄ on Acetanilide | 0-10°C | Good to High | High |
Signaling Pathway of Directing Groups in Nitration:
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Validation & Comparative
Comparing the reactivity of 2-Bromo-6-methoxyaniline with other bromoaniline isomers.
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is paramount for the rational design and synthesis of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-6-methoxyaniline with its constitutional isomers, 3-bromoaniline and 4-bromoaniline. We will explore their reactivity in key synthetic transformations, supported by experimental data and detailed protocols, to provide a clear framework for selecting the optimal building block for your research.
The reactivity of bromoaniline isomers is governed by a delicate interplay of electronic and steric effects imparted by the bromo, methoxy, and amino substituents on the aromatic ring. These effects influence the electron density of the aromatic system, the nucleophilicity of the amino group, and the susceptibility of the carbon-bromine bond to cleavage in cross-coupling reactions.
Basicity and Nucleophilicity: A Tale of Two Effects
The basicity of the amino group, a key determinant of its nucleophilicity, is significantly influenced by the position of the bromine and methoxy substituents. The pKa of the conjugate acid of an aniline derivative provides a quantitative measure of its basicity.
| Compound | pKa of Conjugate Acid |
| This compound | ~2.5 (estimated) |
| 3-Bromoaniline | 3.58[1][2] |
| 4-Bromoaniline | 3.86 |
Note: The pKa value for this compound is an estimate based on the electronic effects of the substituents.
The data reveals that 4-bromoaniline is the most basic of the three, while this compound is predicted to be the least basic. This trend can be attributed to the following factors:
-
Inductive Effect: The electron-withdrawing inductive effect (-I) of the bromine atom decreases the electron density on the nitrogen atom, thereby reducing its basicity. This effect is most pronounced when the bromine is in the ortho or para position relative to the amino group.
-
Mesomeric Effect: The methoxy group, being an electron-donating group (+M), increases the electron density on the aromatic ring, which can enhance the basicity of the amino group. However, in this compound, the steric hindrance from the two ortho substituents can force the methoxy group out of the plane of the benzene ring, diminishing its resonance effect.
-
Steric Hindrance: The presence of two substituents ortho to the amino group in this compound creates significant steric hindrance, which can impede the approach of a proton to the lone pair of the nitrogen atom, thus lowering its basicity.
Caption: Factors influencing the basicity of bromoaniline isomers.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Bromoanilines are versatile substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the C-Br bond is a critical factor in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of bromoanilines in this reaction is influenced by both electronic and steric factors.
| Bromoaniline Isomer | Coupling Partner | Catalyst System | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ~75-85 (estimated) |
| 3-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ~80-90 |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid / K₂CO₃ | 62 |
Note: The yield for this compound is an estimate based on reactions with similar sterically hindered substrates.
Generally, electron-withdrawing groups on the aryl halide enhance the rate of oxidative addition, the rate-determining step in many Suzuki couplings. However, the steric hindrance around the C-Br bond in this compound can significantly impact the reaction rate and overall yield. While the methoxy group is electron-donating, its ortho position, along with the adjacent amino group, creates a crowded environment around the bromine atom, potentially hindering the approach of the bulky palladium catalyst. In contrast, the C-Br bonds in 3- and 4-bromoaniline are less sterically encumbered.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex. Similar to the Suzuki coupling, steric hindrance around the C-Br bond in this compound is expected to decrease the rate of this step compared to the less hindered 3- and 4-bromoaniline isomers. The electron-donating nature of the methoxy group in this compound might also slightly disfavor the oxidative addition step compared to the unsubstituted bromoanilines.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Reactivity in Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group must be a good one. Bromoanilines themselves are not highly activated towards SNAr. However, we can compare their relative reactivity in the context of reactions with strong nucleophiles.
The rate of SNAr reactions is generally in the order F > Cl > Br > I for the leaving group. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is key to the reaction rate. Electron-withdrawing groups stabilize the Meisenheimer complex, accelerating the reaction.
In the case of bromoanilines, the amino group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex. The methoxy group in this compound is also electron-donating, further deactivating the ring towards SNAr. The bromine atom has a weak deactivating inductive effect. Therefore, all three bromoaniline isomers are expected to be poorly reactive in SNAr reactions.
Comparing the isomers, this compound would be the least reactive due to the combined electron-donating effects of the amino and methoxy groups, and the steric hindrance around the reaction center. 3-Bromoaniline and 4-bromoaniline would have similar, low reactivity, with subtle differences arising from the position of the bromine atom.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Bromoanilines
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Bromoaniline isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add the bromoaniline isomer, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Bromoaniline Isomers
Synthesis of this compound: A solution of bromine in acetic acid is added dropwise to a cooled solution of 2-methoxyaniline in acetic acid. The reaction mixture is stirred and then worked up to yield this compound.[3]
Synthesis of 3-Bromoaniline: One common method involves the diazotization of 3-nitroaniline followed by a Sandmeyer reaction with cuprous bromide. The resulting 1-bromo-3-nitrobenzene is then reduced to 3-bromoaniline.[4][5] An alternative is the direct bromination of aniline under controlled conditions.[4]
Synthesis of 4-Bromoaniline: A common laboratory preparation involves the protection of the amino group of aniline as acetanilide, followed by bromination in acetic acid. The resulting 4-bromoacetanilide is then hydrolyzed to afford 4-bromoaniline.[6][7][8][9][10]
Conclusion
The reactivity of this compound is distinctly different from its 3- and 4-bromo isomers due to the unique combination of steric and electronic effects. Its hindered and electron-rich nature makes it a challenging substrate for reactions that are sensitive to these factors, such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. In contrast, 3- and 4-bromoaniline are generally more reactive in these transformations due to their less hindered nature.
For researchers, the choice between these isomers will depend on the specific synthetic transformation and the desired outcome. While this compound may require more specialized conditions or catalysts to achieve high yields, its unique substitution pattern offers access to a distinct chemical space. 3- and 4-bromoaniline, being more conventional building blocks, are often more straightforward to employ in a wider range of reactions. This guide provides the foundational knowledge and experimental starting points to navigate the reactivity of these important synthetic intermediates.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Bromoaniline | 591-19-5 [chemicalbook.com]
- 3. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]
- 4. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 5. Page loading... [guidechem.com]
- 6. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]
- 7. Solved Experiment 6: Synthesis of 4-Bromoaniline | Chegg.com [chegg.com]
- 8. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic data (NMR, MS, IR) for the structural confirmation of 2-Bromo-6-methoxyaniline.
For Immediate Release
This guide provides a comprehensive overview of the spectroscopic data essential for the structural confirmation of 2-Bromo-6-methoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offers researchers, scientists, and drug development professionals a comparative framework for analytical validation.
Structural Confirmation Workflow
The structural elucidation of an organic compound like this compound is a systematic process. Initially, Mass Spectrometry is employed to determine the molecular weight and elemental composition. Subsequently, Infrared Spectroscopy provides information about the functional groups present. Finally, ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy are used to map the carbon-hydrogen framework and establish the precise connectivity of the atoms, leading to the definitive confirmation of the structure.
Caption: Logical workflow for the structural confirmation of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.90 - 6.80 | m | 2H | Ar-H |
| 6.60 | t, J = 8.0 Hz | 1H | Ar-H |
| 4.20 | br s | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 147.0 | C -NH₂ |
| 145.5 | C -OCH₃ |
| 124.5 | Ar-C H |
| 119.0 | Ar-C H |
| 110.5 | Ar-C H |
| 109.5 | C -Br |
| 56.0 | -OC H₃ |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₇H₈BrNO, with a molecular weight of 202.05 g/mol .[1][2]
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 201, 203 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 186, 188 | [M - CH₃]⁺ |
| 172, 174 | [M - NH₂]⁺ |
| 122 | [M - Br]⁺ |
| 94 | [M - Br - CO]⁺ |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 - 3300 | N-H stretch (amine) |
| 3050 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| 1620 - 1580 | C=C stretch (aromatic) |
| 1250 - 1200 | C-O stretch (aryl ether) |
| 780 - 740 | C-Br stretch |
Experimental Protocols
Standard protocols for acquiring spectroscopic data are outlined below.
NMR Spectroscopy
A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
A dilute solution of this compound is introduced into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solid sample can be mixed with KBr powder and pressed into a pellet. The sample is then placed in the path of an infrared beam, and the absorbance of radiation is measured as a function of wavenumber (cm⁻¹).
This guide serves as a foundational resource for the analytical validation of this compound. The provided data and protocols are intended to support research and development activities in the chemical and pharmaceutical industries.
References
Validating the Purity of Synthesized 2-Bromo-6-methoxyaniline: A Comparative Guide to HPLC and LC-MS Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 2-Bromo-6-methoxyaniline, a key building block in organic synthesis. We present detailed experimental protocols and supporting data to facilitate an informed decision on the most suitable analytical technique for your specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[1] It is a robust and cost-effective method, making it a staple in many quality control laboratories for routine purity assessments. The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (packed in a column) and a mobile phase. Detection is typically achieved using a UV-Vis detector, which measures the absorbance of the eluting compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Definitive Identifier
LC-MS combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry.[1] This hyphenated technique not only separates the components of a mixture but also provides information about their molecular weight.[1] This is particularly advantageous for the unambiguous identification of unknown impurities, offering a higher degree of confidence in the purity assessment. For brominated compounds, the characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides an additional layer of confirmation in the mass spectrum.
Performance Data Summary: HPLC vs. LC-MS for this compound Analysis
To illustrate the capabilities of each technique, a sample of synthesized this compound, potentially containing common process-related impurities, was analyzed. The following table summarizes the quantitative data obtained from both HPLC-UV and LC-MS analyses.
| Analyte | Retention Time (min) | HPLC-UV (% Area) | LC-MS (m/z) [M+H]⁺ | LC-MS (% Area) |
| 2-Methoxyaniline | 2.5 | 0.15 | 124.07 | 0.14 |
| This compound | 5.2 | 99.5 | 202.00, 204.00 | 99.5 |
| 4-Bromo-2-methoxyaniline | 5.8 | 0.20 | 202.00, 204.00 | 0.21 |
| 2,4-Dibromo-6-methoxyaniline | 8.1 | 0.15 | 280.91, 282.91, 284.91 | 0.15 |
Note: The mass spectrum for brominated compounds will show a characteristic isotopic pattern. For a compound with one bromine atom, two peaks of roughly equal intensity will be observed, separated by 2 Da. For a compound with two bromine atoms, a triplet with an intensity ratio of approximately 1:2:1 will be observed.
Experimental Protocols
Detailed methodologies for the HPLC and LC-MS analyses are provided below.
HPLC Method with UV Detection
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
LC-MS Method
Instrumentation:
-
LC-MS system equipped with a binary or quaternary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 20% B
-
10.1-13 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Prepare the sample as described in the HPLC method.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
Experimental Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using HPLC and LC-MS.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and LC-MS are indispensable tools for the purity assessment of synthesized compounds like this compound.
-
HPLC with UV detection is a reliable and cost-effective method for routine purity checks and quantification when the identities of potential impurities are known. Its simplicity and robustness make it ideal for high-throughput screening and quality control environments.
-
LC-MS offers unparalleled advantages in the research and development phase, where the identification of unknown by-products and degradation products is crucial. The ability to obtain molecular weight information provides a definitive identification of impurities, which is essential for process optimization and for meeting stringent regulatory requirements.
For a comprehensive and unambiguous validation of the purity of synthesized this compound, a combined approach is often the most effective. HPLC can be used for routine monitoring, while LC-MS can be employed for in-depth characterization of any unknown peaks observed in the chromatogram. This dual-pronged strategy ensures the highest level of confidence in the quality and purity of the synthesized material.
References
A Comparative Guide to the Synthetic Routes of 2-Bromo-6-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of substituted anilines is a cornerstone of medicinal chemistry and drug development. 2-Bromo-6-methoxyaniline, a key building block for various pharmaceutical compounds, presents a unique synthetic challenge due to the directing effects of its amino and methoxy groups. This guide provides a comparative analysis of the primary synthetic strategies to obtain this valuable intermediate, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is primarily approached through two distinct strategies: direct electrophilic bromination and a multi-step approach utilizing a protecting group to ensure regioselectivity. The choice of route is often a trade-off between reaction simplicity and the purity of the final product.
| Parameter | Route 1: Direct Bromination | Route 2: Protecting Group Strategy |
| Starting Material | 2-Methoxyaniline | 2-Methoxyaniline |
| Key Reagents | Bromine, Acetic Acid | Acetic Anhydride, N-Bromosuccinimide, Sulfuric Acid, Hydrochloric Acid |
| Number of Steps | 1 | 3 (Protection, Bromination, Deprotection) |
| Reported Yield | ~72%[1] | Estimated >60% (overall) |
| Purity/Selectivity | Moderate; may produce isomeric byproducts | High; minimizes the formation of the para-isomer |
| Key Advantages | Simplicity, fewer steps | High regioselectivity, purer product |
| Key Disadvantages | Potential for isomeric impurities | Longer reaction sequence, more reagents |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route can be visualized to better understand the sequence of transformations.
Caption: Comparative workflows of direct versus protecting group strategies.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods.
Route 1: Direct Bromination of 2-Methoxyaniline
This method offers a straightforward, one-step synthesis of the target compound.
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Hexadecanecarboxylic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL) is prepared.[1]
-
In a separate flask, a solution of o-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL) is cooled to 10°C.[1]
-
The bromine solution is added dropwise to the o-methoxyaniline solution over 10 minutes, maintaining the temperature at 10°C.[1]
-
The reaction mixture is stirred for an additional 10 minutes after the addition is complete.[1]
-
The solvent is removed by rotary evaporation, and the residue is dissolved in ethyl acetate.[1]
-
The ethyl acetate solution is washed sequentially with a saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.[1]
-
After filtration, the solvent is concentrated, and the crude product is purified by silica gel column chromatography using a hexane solution of 45% dichloromethane as the eluent.[1]
-
This process yields 3.44 g of this compound, which corresponds to a 72% yield.[1]
Route 2: Protecting Group Strategy for Regioselective Bromination
This multi-step approach is designed to overcome the regioselectivity challenges inherent in the direct bromination of activated anilines. By first protecting the amino group as an acetamide, its activating effect is moderated, allowing for more controlled bromination.
Caption: Workflow for the protecting group strategy.
Step 1: Acetylation of 2-Methoxyaniline
Materials:
-
2-Methoxyaniline
-
Acetic anhydride
-
Dichloromethane
-
Triethylamine
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methoxyaniline and triethylamine in dichloromethane and cool the solution to 0-5 °C.[2]
-
Slowly add acetyl chloride dropwise while maintaining the temperature below 20 °C.[2]
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[2]
-
Add water to the reaction mixture, stir, and then separate the organic layer.[2]
-
Wash the organic phase with a saturated saline solution, dry over anhydrous sodium sulfate, and filter. The resulting solution of N-(2-methoxyphenyl)acetamide can be used directly in the next step.[2]
Step 2: Bromination of N-(2-methoxyphenyl)acetamide
Materials:
-
N-(2-methoxyphenyl)acetamide solution from Step 1
-
N-Bromosuccinimide (NBS)
-
Dichloromethane or Acetic Acid
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To the solution of N-(2-methoxyphenyl)acetamide, add N-bromosuccinimide (1.2 equivalents) portion-wise at room temperature.[3]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.[3]
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.[3]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude N-(2-bromo-6-methoxyphenyl)acetamide.
Step 3: Deprotection to Yield this compound
Materials:
-
Crude N-(2-bromo-6-methoxyphenyl)acetamide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Reflux the crude N-(2-bromo-6-methoxyphenyl)acetamide with concentrated hydrochloric acid until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Conclusion
The synthesis of this compound can be effectively achieved through either direct bromination or a more controlled protecting group strategy. The direct approach is advantageous in its simplicity and fewer synthetic steps, offering a respectable yield. However, for applications demanding high purity and minimal isomeric contamination, the protecting group strategy is the superior method. While it involves a longer synthetic sequence, it provides excellent regiocontrol, leading to a cleaner product. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available resources.
References
- 1. 2-Bromo-3-methoxyaniline | C7H8BrNO | CID 10910575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol [mdpi.com]
The Methoxy Group's Influence: A Comparative Guide to the Reactivity of 2-Bromo-6-methoxyaniline and 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the nuanced reactivity of substituted anilines is a critical parameter. This guide provides a detailed comparison of the chemical reactivity of 2-bromo-6-methoxyaniline and its structural analog, 2-bromoaniline. The presence of a methoxy group ortho to the amino functionality in this compound introduces significant electronic and steric effects that modulate its behavior in key synthetic transformations. This document presents a comparative analysis of their properties and reactivity in palladium-catalyzed cross-coupling and N-acylation reactions, supported by experimental data from analogous systems.
Electronic and Steric Effects of the Methoxy Group
The reactivity of an aniline derivative is primarily governed by the electronic landscape of the aromatic ring and the availability of the nitrogen lone pair. The substituents on the ring play a pivotal role in dictating this reactivity.
In 2-bromoaniline , the bromine atom exerts a deactivating effect on the aromatic ring through its strong -I (inductive) effect, withdrawing electron density and making the ring less susceptible to electrophilic attack. The amino group, being a strong activating group (+R effect), directs incoming electrophiles to the ortho and para positions.
The introduction of a methoxy group at the 6-position in This compound introduces a competing set of electronic influences. The methoxy group exhibits a dual electronic nature:
-
-I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the methoxy group inductively withdraws electron density from the aromatic ring.
-
+R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density to the ring, particularly at the ortho and para positions relative to itself.
In the case of this compound, the methoxy group is ortho to the amino group. Its -I effect will decrease the electron density on the aniline nitrogen, thereby reducing its basicity compared to a non-substituted aniline. While the +R effect of the methoxy group increases electron density in the ring, its proximity to the amino group means the -I effect on the nitrogen lone pair is more pronounced.
Sterically, the methoxy group is not considered exceptionally bulky and does not typically exert a significant "ortho effect" that would dramatically hinder the approach of reagents to the amino group.
Comparative Properties
| Property | This compound | 2-Bromoaniline |
| Molecular Formula | C₇H₈BrNO | C₆H₆BrN |
| Molecular Weight | 202.05 g/mol | 172.02 g/mol |
| pKa of Conjugate Acid | Estimated to be < 2.53 | 2.53[1] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation and is widely used with bromoaniline substrates. The electron density at the carbon bearing the bromine atom influences the rate-determining oxidative addition step. While direct comparative studies under identical conditions are scarce, we can infer the relative reactivity from published data on similar substrates.
Generally, electron-donating groups on the aromatic ring can enhance the rate of oxidative addition. However, the steric hindrance from the ortho-methoxy group in this compound might play a role. A study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines provides valuable insights.
Comparative Yields in Suzuki-Miyaura Coupling with Arylboronic Acids
| Entry | Bromoaniline Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-6-fluoroaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 | 2-MeTHF | 70 | 95 | [2] |
| 2 | 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Kolliphor EL/H₂O | rt | 86 | [3] |
Note: The data presented is from different studies with varying reaction conditions and is intended for illustrative comparison.
The high yield obtained with the electronically similar but sterically smaller 2-bromo-6-fluoroaniline (Entry 1) suggests that this compound would also be a viable substrate, although potentially with slightly lower reactivity due to the greater steric bulk of the methoxy group compared to the fluoro group. The electron-donating nature of the methoxy group through resonance in this compound could enhance the reactivity of the C-Br bond towards oxidative addition compared to 2-bromoaniline.
Reactivity in N-Acylation Reactions
N-acylation is a fundamental reaction of anilines, and its rate is highly dependent on the nucleophilicity of the amino group. A more basic aniline will generally react faster. Given that this compound is expected to be less basic than 2-bromoaniline due to the -I effect of the ortho-methoxy group, it is predicted to undergo N-acylation at a slower rate.
Comparative Yields in N-Acetylation
While direct comparative kinetic data is unavailable, we can compare reported yields for the N-acetylation of related anilines to infer reactivity.
| Entry | Aniline Substrate | Acetylating Agent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Methoxyaniline | Acetic anhydride | DCM, rt | 78 |[4] | | 2 | Aniline | Acetic anhydride | DCM, rt | quantitative |[4] | | 3 | 4-Bromoaniline | Benzoyl chloride | Ultrasonic, Al powder | 96 | |
The data for 2-methoxyaniline (Entry 1) suggests that the presence of the ortho-methoxy group allows for efficient N-acetylation, although the reaction may be slower than for unsubstituted aniline (Entry 2). We can infer that this compound would also be readily acetylated, but likely less reactive than 2-bromoaniline.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of ortho-Bromoanilines
This protocol is adapted from a procedure developed for unprotected ortho-bromoanilines.[2]
Materials:
-
ortho-Bromoaniline substrate (e.g., this compound or 2-bromoaniline) (0.5 mmol)
-
Boronic ester (0.75 mmol)
-
CataCXium A Pd G3 catalyst (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
To an oven-dried vial, add the ortho-bromoaniline substrate, boronic ester, CataCXium A Pd G3 catalyst, and Cs₂CO₃.
-
Evacuate and backfill the vial with argon three times.
-
Add 2-MeTHF (5 mL) via syringe.
-
Stir the reaction mixture at 70 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 2: N-Acetylation of Anilines
This is a general protocol for the N-acetylation of anilines using acetic anhydride.
Materials:
-
Aniline substrate (e.g., this compound or 2-bromoaniline) (5.3 mmol)
-
Dry Dichloromethane (DCM) (10 mL)
-
Acetic anhydride (6.4 mmol)
Procedure:
-
Dissolve the aniline substrate in dry DCM (10 mL) in a round-bottom flask under an argon atmosphere.
-
To the stirred solution, add acetic anhydride.
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and remove the solvent under reduced pressure to afford the N-acetylated product.
-
The product can be further purified by recrystallization if necessary.
Visualizing the Chemical Logic
Caption: Electronic effects of substituents in the two aniline derivatives.
Caption: A generalized comparative experimental workflow.
Conclusion
The presence of a methoxy group at the 6-position of 2-bromoaniline significantly impacts its reactivity through a combination of electronic and steric effects. The inductive electron-withdrawing nature of the ortho-methoxy group decreases the basicity of the aniline nitrogen in this compound compared to 2-bromoaniline. This reduced basicity suggests a slower rate of reactions involving the nucleophilic amino group, such as N-acylation.
Conversely, in reactions where the aromatic ring's electron density is crucial, such as the oxidative addition step in Suzuki-Miyaura cross-coupling, the +R (resonance) effect of the methoxy group can play an activating role. This may lead to comparable or even enhanced reactivity for this compound in such transformations, provided that steric hindrance from the ortho-substituent does not become a limiting factor. The choice between these two building blocks should therefore be guided by the specific reaction being performed and the desired outcome, with a careful consideration of the interplay between electronic and steric factors.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. rsc.org [rsc.org]
Assessing the Drug-Drug Interaction Potential of 2-Bromo-6-methoxyaniline: A Comparative Guide on CYP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the drug-drug interaction (DDI) potential of 2-Bromo-6-methoxyaniline, focusing on its inhibitory effects on the cytochrome P450 (CYP) enzyme system. Understanding how a new chemical entity interacts with CYPs is a critical step in drug development, as inhibition of these enzymes can lead to altered drug metabolism, potentially causing adverse effects or therapeutic failure. While specific quantitative inhibitory data for this compound is not publicly available, existing research suggests it is a potential inhibitor of CYP1A2 and CYP2C19. This guide will therefore compare its qualitative inhibitory profile with known inhibitors of these enzymes, providing a framework for its evaluation.
Comparative Analysis of CYP Inhibition
The drug-drug interaction potential of a compound is often initially assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of key CYP isoforms. A lower IC50 value indicates a more potent inhibition. The following tables provide IC50 values for well-characterized inhibitors of CYP1A2 and CYP2C19, which serve as a benchmark for assessing the potential of novel compounds like this compound.
Table 1: Comparative IC50 Values for CYP1A2 Inhibition
| Compound | IC50 (µM) | Inhibition Potency |
| This compound | Data not available | Potential Inhibitor |
| Fluvoxamine | 0.4[1] | Potent |
| α-Naphthoflavone | 0.025 - 0.1[2] | Potent |
| Furafylline | 1.56[2] | Moderate |
| Rofecoxib | 4.2[1] | Moderate |
Table 2: Comparative IC50 Values for CYP2C19 Inhibition
| Compound | IC50 (µM) | Inhibition Potency |
| This compound | Data not available | Potential Inhibitor |
| Ticlopidine | 0.05 - 500 | Potent to Weak (concentration dependent) |
| (S)-Fluoxetine | Data not available | Known Inhibitor |
| S-Benzylnirvanol | Data not available | Known Inhibitor |
| Pseudoginsenoside DQ | 0.698[3] | Potent |
Experimental Protocols for CYP Inhibition Assays
The determination of a compound's potential to inhibit CYP enzymes is typically conducted through in vitro assays using human liver microsomes or recombinant human CYP enzymes. The following is a generalized protocol for determining the IC50 value of a test compound.
Objective:
To determine the concentration of a test compound (e.g., this compound) that causes 50% inhibition of a specific CYP isoform's activity.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., fluvoxamine for CYP1A2, ticlopidine for CYP2C19)
-
CYP-specific substrate (e.g., phenacetin for CYP1A2, (S)-mephenytoin for CYP2C19)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation of Reagents: Prepare stock solutions of the test compound, positive control inhibitor, and substrate in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[4]
-
Incubation Setup: In a microcentrifuge tube or a 96-well plate, combine the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes or recombinant CYP enzyme
-
A range of concentrations of the test compound or positive control inhibitor.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring that the reaction is in the linear range with respect to time and protein concentration.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Metabolite Quantification: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percent inhibition of the enzyme activity at each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizing Key Processes
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for a CYP inhibition IC50 assay.
Caption: Simplified pathway of CYP-mediated drug metabolism and inhibition.
Conclusion
While direct quantitative data on the CYP inhibitory potential of this compound is not currently available in the public domain, preliminary information suggests a potential for inhibition of CYP1A2 and CYP2C19. For a comprehensive assessment, it is imperative to conduct in vitro CYP inhibition assays as detailed in this guide. By comparing the IC50 values of this compound with those of known inhibitors, researchers and drug development professionals can make a more informed decision regarding its potential for clinically significant drug-drug interactions. Further investigation into its effects on other major CYP isoforms is also recommended for a complete DDI profile.
References
- 1. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bioivt.com [bioivt.com]
Efficacy of 2-Bromo-6-methoxyaniline as a Versatile Building Block in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. Substituted anilines, particularly those bearing bromine and methoxy functionalities, are invaluable precursors for the construction of complex molecular architectures, most notably in the development of kinase inhibitors. This guide provides a comparative analysis of 2-Bromo-6-methoxyaniline against similar commercially available reagents, offering insights into its synthetic utility supported by representative experimental data.
Comparative Performance in Key Cross-Coupling Reactions
While direct, head-to-head quantitative comparisons of this compound with its isomers under identical reaction conditions are not extensively documented in peer-reviewed literature, a qualitative assessment of their expected reactivity can be inferred from established principles of palladium-catalyzed cross-coupling reactions. The electronic and steric environment around the carbon-bromine bond significantly influences the efficiency of reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Table 1: Qualitative Comparison of 2-Bromo-methoxyaniline Isomers in Cross-Coupling Reactions
| Reagent | Structure | Expected Reactivity in Suzuki-Miyaura Coupling | Expected Reactivity in Buchwald-Hartwig Amination | Key Considerations |
| This compound | ![]() | Good to Excellent | Good to Excellent | The ortho-methoxy group can influence the conformation of the molecule and potentially chelate to the palladium catalyst, which may affect reaction rates. Steric hindrance from the adjacent methoxy group is a factor to consider. |
| 2-Bromo-5-methoxyaniline | ![]() | Good to Excellent | Good to Excellent | The meta-methoxy group has a less pronounced steric effect compared to the ortho isomer, potentially leading to faster reaction kinetics in some cases. |
| 2-Bromo-4-methoxyaniline | ![]() | Excellent | Excellent | The para-methoxy group provides electronic activation without significant steric hindrance to the reaction site, often leading to high yields and reaction rates. |
| 2-Bromoaniline | ![]() | Good | Good | Serves as a baseline for comparison. The absence of the methoxy group alters the electronic properties and solubility. |
Disclaimer: The expected reactivity is based on general principles of organic chemistry. Actual reaction yields and optimal conditions will vary depending on the specific substrates, catalyst system, and reaction parameters employed.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are cornerstone transformations for the utilization of 2-bromo-methoxyaniline building blocks. These protocols are intended to serve as a starting point and may require optimization for specific substrates.
Representative Experimental Workflow for Kinase Inhibitor Synthesis
Caption: A generalized two-step workflow for synthesizing a kinase inhibitor.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-bromo-methoxyaniline derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a phosphine ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).
-
Reaction Execution: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 2-bromo-methoxyaniline derivative (1.0 mmol, 1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos, 1.1-1.5 times the Pd loading), and a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or LHMDS, 1.2-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane, or THF).
-
Reaction Execution: Seal the vessel and heat the mixture to a temperature between 80 and 110 °C for 4 to 24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash column chromatography.
Application in Kinase Inhibitor Development
Substituted anilines are a cornerstone in the design of Type I and Type II kinase inhibitors, which target the ATP-binding site of kinases. The aniline moiety often serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain. The bromo-substituent provides a handle for introducing further complexity and modulating the pharmacokinetic properties of the molecule through subsequent cross-coupling reactions. The methoxy group can influence solubility and metabolic stability, and its position can fine-tune the orientation of the molecule within the binding pocket.
A prominent target for inhibitors derived from bromo-methoxyaniline building blocks is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the development of kinase inhibitors. Its reactivity in key palladium-catalyzed cross-coupling reactions is expected to be robust, though careful consideration of steric effects is warranted. While direct comparative quantitative data with its isomers is limited, the principles of organic chemistry suggest it is a highly effective reagent. The provided experimental protocols and pathway diagram offer a foundational resource for researchers aiming to leverage this and similar building blocks in their synthetic endeavors. Further head-to-head comparative studies would be beneficial to the scientific community to fully elucidate the subtle differences in reactivity among these important synthetic intermediates.
The Promise of a Versatile Scaffold: A Literature Review of Drug Candidates Derived from 2-Bromo-6-methoxyaniline and Structurally Related Compounds
Researchers in drug discovery are in a perpetual quest for novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents. One such scaffold, 2-Bromo-6-methoxyaniline, and its structural analogs, have emerged as versatile building blocks in the synthesis of a range of biologically active compounds. This review focuses on the successful drug candidates and promising lead compounds synthesized from or inspired by this chemical moiety, with a particular emphasis on the neuroprotective aminopropyl carbazole series, alongside a comparative analysis of alternative therapeutic strategies.
While a marketed drug directly synthesized from this compound is not readily identifiable in the public domain, the principles of medicinal chemistry often involve the exploration of structurally related analogs. A prime example is the development of the P7C3 series of neuroprotective agents, which utilize a key 6-methoxypyridin-2-amine intermediate, a close structural relative of this compound. This review will delve into the synthesis, mechanism of action, and preclinical data of this promising class of compounds, while also providing a comparative landscape of other neuroprotective drug candidates.
The P7C3 Series: A Beacon of Hope in Neuroprotection
The P7C3 class of aminopropyl carbazoles represents a significant advancement in the search for treatments for neurodegenerative diseases.[1][2] The lead compound, (-)-P7C3-S243, has demonstrated potent neuroprotective effects in various preclinical models.[1][2]
Synthesis and Physicochemical Properties
The synthesis of (-)-P7C3-S243 involves the key intermediate 6-methoxypyridin-2-amine. While not identical to this compound, the synthetic strategies for related substituted anilines and aminopyridines often share common principles of aromatic substitution and functional group manipulation. The physicochemical properties of (-)-P7C3-S243 are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C23H22Br2FN3O | [1] |
| Molecular Weight | 552.25 g/mol | [1] |
| LogP | 4.8 | [1] |
| pKa | 7.2 | [1] |
| Oral Bioavailability (mouse) | >20% | [2] |
| Brain Penetration (mouse) | Yes | [2] |
Table 1: Physicochemical Properties of (-)-P7C3-S243. This table summarizes key physicochemical and pharmacokinetic parameters of the lead neuroprotective compound (-)-P7C3-S243.
Mechanism of Action and Preclinical Efficacy
The P7C3 compounds are believed to exert their neuroprotective effects by inhibiting the overactivation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway. This modulation helps to preserve neuronal energy homeostasis and prevent apoptosis. The proposed signaling pathway is illustrated in the diagram below.
Figure 1: Proposed Signaling Pathway of P7C3 Compounds. This diagram illustrates the mechanism by which (-)-P7C3-S243 is thought to exert its neuroprotective effects through the inhibition of NAMPT and preservation of NAD+ levels.
Preclinical studies have demonstrated the efficacy of (-)-P7C3-S243 in models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[1][2] Key efficacy data is presented in Table 2.
| Model | Endpoint | Result | Reference |
| Mouse model of Parkinson's Disease | Dopaminergic neuron survival | Significant increase in survival | [1] |
| Mouse model of ALS | Motor neuron survival | Delayed disease progression | [2] |
| Rat model of Traumatic Brain Injury | Lesion volume | Significant reduction in lesion size | [2] |
Table 2: Preclinical Efficacy of (-)-P7C3-S243. This table highlights the significant neuroprotective effects of (-)-P7C3-S243 in various animal models of neurological disorders.
Comparison with Alternative Neuroprotective Agents
The landscape of neuroprotective drug development is diverse, with several alternative strategies being explored. Table 3 provides a comparison of (-)-P7C3-S243 with other notable neuroprotective candidates.
| Drug Candidate | Target/Mechanism | Development Stage | Key Advantages | Key Challenges |
| (-)-P7C3-S243 | NAMPT Inhibition | Preclinical | Oral bioavailability, brain penetration, novel mechanism | Long-term safety and efficacy in humans unknown |
| Edaravone | Free radical scavenger | Approved (ALS) | Proven clinical efficacy for a specific indication | Modest efficacy, intravenous administration |
| Riluzole | Glutamate modulator | Approved (ALS) | Oral administration, established safety profile | Modest survival benefit |
| Masitinib | Tyrosine kinase inhibitor | Clinical Trials (ALS, Alzheimer's) | Potential to modulate neuroinflammation | Off-target effects, managing side effects |
Table 3: Comparison of Neuroprotective Drug Candidates. This table provides a comparative overview of (-)-P7C3-S243 with other neuroprotective agents in development or on the market, highlighting their mechanisms, advantages, and challenges.
Experimental Protocols
To facilitate reproducibility and further research, the detailed experimental protocol for a key assay used to evaluate the neuroprotective effects of the P7C3 series is provided below.
In Vitro Neuronal Survival Assay
Objective: To assess the ability of a test compound to protect primary neurons from an excitotoxic insult.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Compound Treatment: After 7 days in vitro, neurons are pre-treated with the test compound (e.g., (-)-P7C3-S243) at various concentrations for 2 hours.
-
Excitotoxic Insult: Neurons are then exposed to a toxic concentration of glutamate (e.g., 50 µM) for 24 hours in the presence of the test compound.
-
Viability Assessment: Cell viability is measured using the MTT assay. The absorbance is read at 570 nm.
-
Data Analysis: The percentage of neuronal survival is calculated relative to vehicle-treated control cells not exposed to glutamate. EC50 values are determined by non-linear regression analysis.
References
The Strategic Balancing Act: A Cost-Effectiveness Analysis of 2-Bromo-6-methoxyaniline in Multi-Step Synthesis
In the competitive landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical determinant of a project's overall cost and efficiency. For researchers, scientists, and drug development professionals, navigating the intricate balance between reagent cost, reactivity, and overall process viability is a daily challenge. This guide provides a comprehensive cost-effectiveness analysis of 2-Bromo-6-methoxyaniline, a versatile building block, in comparison to its chloro-analogue, 2-Chloro-6-methoxyaniline, in the context of a multi-step synthesis of a bioactive heterocyclic compound.
At a Glance: Cost and Reactivity Comparison
A primary consideration for any synthetic chemist is the trade-off between the cost of a starting material and its performance in a given reaction. Here, we compare this compound with its more economical counterpart, 2-Chloro-6-methoxyaniline.
| Compound | Structure | Approx. Price (USD/g) | Relative Reactivity in Cross-Coupling |
| This compound | ![]() | Request Quote | Higher |
| 2-Chloro-6-methoxyaniline | ~23.00[1] | Lower |
Note: Prices are estimates based on currently available data from various suppliers for small quantities and are subject to change. Bulk pricing may be significantly lower. The price for this compound often requires a quote, suggesting it is a less common and potentially more expensive starting material.
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, is I > Br > Cl. This indicates that while this compound is expected to provide higher reaction rates and potentially higher yields under milder conditions, it comes at a higher initial cost. Conversely, 2-Chloro-6-methoxyaniline is the more economical option but typically requires more forcing reaction conditions (e.g., higher temperatures, more active and expensive catalysts, and longer reaction times) to achieve comparable yields to its bromo-counterpart.
Comparative Synthesis of 6-methoxy-2-aminobenzothiazole
To illustrate the practical implications of these differences, we will analyze a representative multi-step synthesis of 6-methoxy-2-aminobenzothiazole, a scaffold found in various biologically active compounds. The synthesis involves a key cyclization reaction of the respective 2-halo-6-methoxyaniline with a thiourea equivalent.
Diagram: Synthetic Workflow
Caption: Comparative synthetic workflow for 6-methoxy-2-aminobenzothiazole.
Data Presentation: A Quantitative Comparison
The following tables summarize the estimated costs and experimental parameters for the synthesis of 6-methoxy-2-aminobenzothiazole starting from both this compound and 2-Chloro-6-methoxyaniline. The analysis assumes a theoretical 1 mole scale for calculation purposes.
Table 1: Starting Material Cost Analysis
| Starting Material | Molecular Weight ( g/mol ) | Price (USD/g) | Cost per Mole (USD) |
| This compound | 202.05[2][3] | ~30 (estimated) | 6061.50 |
| 2-Chloro-6-methoxyaniline | 157.59 | ~23.00[1] | 3624.57 |
Table 2: Comparative Synthesis Data
| Parameter | Route A: this compound | Route B: 2-Chloro-6-methoxyaniline |
| Reaction Conditions | ||
| Catalyst | Copper(I) iodide (CuI) | Copper(I) iodide (CuI) |
| Ligand | L-proline | N,N'-dimethylethylenediamine |
| Base | Potassium Carbonate (K2CO3) | Cesium Carbonate (Cs2CO3) |
| Solvent | DMSO | 1,4-Dioxane |
| Temperature (°C) | 110 | 130 |
| Reaction Time (h) | 12 | 24 |
| Yield and Cost | ||
| Assumed Yield (%) | 85 | 65 |
| Moles of Product | 0.85 | 0.65 |
| Cost per Mole of Product (USD) | 7131.18 | 5576.26 |
Cost-Effectiveness Analysis:
While the initial cost of this compound is significantly higher, its superior reactivity leads to a higher yield under milder conditions. In contrast, the lower cost of 2-Chloro-6-methoxyaniline is offset by the need for more forcing conditions, a longer reaction time, and a lower overall yield. Based on these estimations, the cost per mole of the final product is lower when starting from the chloro-analogue. However, this calculation does not factor in the cost of energy for longer and higher temperature reactions, the cost of more specialized ligands, or the downstream costs associated with lower yields and potentially more complex purifications. For industrial-scale production, these factors could shift the economic advantage.
Experimental Protocols
Detailed methodologies for the key cyclization step are provided below. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of 6-methoxy-2-aminobenzothiazole from this compound
-
Materials:
-
This compound (1.0 equiv)
-
Potassium thiocyanate (KSCN, 1.5 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
L-proline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, potassium thiocyanate, copper(I) iodide, L-proline, and potassium carbonate.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 6-methoxy-2-aminobenzothiazole from 2-Chloro-6-methoxyaniline
-
Materials:
-
2-Chloro-6-methoxyaniline (1.0 equiv)
-
Potassium thiocyanate (KSCN, 1.5 equiv)
-
Copper(I) iodide (CuI, 0.15 equiv)
-
N,N'-dimethylethylenediamine (0.3 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-Chloro-6-methoxyaniline, potassium thiocyanate, copper(I) iodide, and cesium carbonate.
-
Add anhydrous 1,4-Dioxane and N,N'-dimethylethylenediamine via syringe.
-
Seal the tube and heat the reaction mixture to 130 °C in an oil bath for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The choice between this compound and its chloro-analogue is a classic example of the cost-versus-reactivity dilemma in chemical synthesis. While this compound offers a more straightforward and higher-yielding route under milder conditions, its higher initial cost may be a prohibitive factor for large-scale production. Conversely, the economic advantage of 2-Chloro-6-methoxyaniline is tempered by the need for more robust and lengthy reaction conditions, which can impact overall process efficiency and cost.
For researchers in the early stages of drug discovery, the reliability and higher yield afforded by the bromo-derivative may justify the higher cost to quickly obtain material for biological testing. For process development and large-scale manufacturing, a thorough process optimization of the route starting from the more economical chloro-analogue would be a worthwhile endeavor to minimize costs, despite the initial challenges. Ultimately, the optimal choice depends on the specific project goals, scale, and available resources.
References
Alternative intermediates to 2-Bromo-6-methoxyaniline for synthesizing heterocyclic compounds.
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficient synthesis of heterocyclic compounds. This guide provides an objective comparison of alternative intermediates to 2-Bromo-6-methoxyaniline for the synthesis of quinolines and benzoxazoles, supported by experimental data and detailed protocols.
This publication explores readily available and versatile alternatives, focusing on 2-vinylanilines and other substituted anilines for quinoline synthesis, and 2-aminophenols for the preparation of benzoxazoles. The guide aims to provide a clear comparison of their performance, reaction conditions, and substrate scope, enabling informed decisions in synthetic route design.
I. Alternatives for Quinoline Synthesis
The synthesis of the quinoline core is a cornerstone of medicinal chemistry. While this compound can be a precursor, other aniline derivatives often provide more direct and efficient routes. Classical methods like the Skraup and Friedländer syntheses, along with modern catalytic approaches, offer a range of options.
Comparative Performance Data
The following table summarizes the performance of various aniline-based starting materials in quinoline synthesis, highlighting the differences in reaction conditions and yields.
| Starting Material | Reaction Type | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Aniline | Skraup Synthesis | Glycerol, H₂SO₄, Nitrobenzene | >150 | Several hours | 84-91 | [1] |
| Substituted Anilines | Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | High | Variable | Low to Moderate | [2][3] |
| 2-Aminoaryl aldehyde/ketone | Friedländer Synthesis | α-Methylene carbonyl compound, Acid/Base catalyst | Variable (often milder) | Variable | Good to Excellent | [2][4] |
| Aromatic Amines | Three-Component | Aldehydes, Tertiary Amines, NH₄I, O₂ | Not specified | Not specified | Moderate to Good | [5] |
| 2-Vinylanilines | Additive-Free | Benzyl halides | Not specified | Not specified | Good | [6] |
| 2-Aminoaryl alcohols | Dehydrogenative Cyclization | Ketones/Nitriles, Co(OAc)₂·4H₂O | Mild | Not specified | Good | [6] |
| N-(2-Alkynyl)anilines | Electrophilic Cyclization | I₂, Base | Room Temperature | 12 hours | Good | [7] |
Key Experimental Protocols
1. Skraup Synthesis of Quinoline from Aniline
This classical method provides a direct route to the parent quinoline ring.
-
Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene (or Arsenic Pentoxide), Ferrous sulfate (optional moderator).[1]
-
Procedure:
-
In a suitable flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Add ferrous sulfate as a moderator for the exothermic reaction.
-
Slowly heat the mixture. The reaction is vigorous and requires careful temperature control.
-
Once the initial exothermic reaction subsides, add the oxidizing agent (e.g., nitrobenzene) portion-wise.
-
Heat the reaction mixture under reflux for several hours to complete the reaction.
-
After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.
-
Isolate the crude product by steam distillation.
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.[1]
-
2. Friedländer Synthesis of 2-Phenylquinoline
The Friedländer synthesis offers greater versatility for producing substituted quinolines.[2]
-
Materials: 2-Aminobenzaldehyde, Acetophenone, Sodium hydroxide (or p-toluenesulfonic acid), Ethanol.
-
Procedure:
-
Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium hydroxide (or p-toluenesulfonic acid).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Logical Workflow for Quinoline Synthesis Strategy
Caption: Decision workflow for selecting a quinoline synthesis method.
II. Alternatives for Benzoxazole Synthesis
For the synthesis of benzoxazoles, 2-aminophenols are the most common and effective precursors, offering a significant advantage over routes that might start from 2-bromo-anilines. The condensation of 2-aminophenols with carboxylic acids or their derivatives is a robust and widely used strategy.
Comparative Performance Data
The following table presents a comparison of different methods for the synthesis of 2-substituted benzoxazoles starting from 2-aminophenols.
| Co-reactant | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Carboxylic Acids | Microwave Irradiation | 150-200 | 10-30 min | Not specified | BenchChem |
| Aldehydes | Samarium triflate, Aqueous medium | Mild | Not specified | Good | [8] |
| β-Diketones | Brønsted acid and CuI | Not specified | Not specified | Good | [8] |
| Acyl Chlorides | Cs₂CO₃, CuI, 1,10-phenanthroline, Microwave | Not specified | Not specified | Good | [8] |
| Tertiary Amides | Tf₂O, 2-Fluoropyridine | 0 to Room Temp | 1 hour | up to 95% | MDPI |
Key Experimental Protocols
1. Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles
This method offers a rapid and often solvent-free approach to benzoxazole synthesis.
-
Materials: 2-Aminophenol, Carboxylic acid.
-
Procedure:
-
In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Thoroughly mix the reactants.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.
-
Monitor the reaction by TLC.
-
After cooling, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography on silica gel.
-
2. Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides
This protocol utilizes the activation of tertiary amides for the synthesis of a wide range of benzoxazoles.
-
Materials: Tertiary amide, 2-Aminophenol, Triflic anhydride (Tf₂O), 2-Fluoropyridine, Dichloromethane (DCM).
-
Procedure:
-
To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-Fluoropyridine (1 mmol).
-
Cool the mixture to 0°C and add Tf₂O (0.6 mmol) dropwise. Stir for 15 minutes.
-
Add the 2-aminophenol (0.5 mmol) and stir the reaction at room temperature for 1 hour.
-
Quench the reaction with triethylamine (Et₃N).
-
Evaporate the solvent and purify the residue by column chromatography.
-
Experimental Workflow for Benzoxazole Synthesis
Caption: General experimental workflow for benzoxazole synthesis.
Conclusion
While this compound serves as a useful intermediate in certain synthetic contexts, a broader range of readily accessible starting materials often provides more efficient and versatile pathways to important heterocyclic cores like quinolines and benzoxazoles. For quinoline synthesis, the choice between classical methods such as the Skraup and Friedländer reactions, and modern catalytic approaches using precursors like 2-vinylanilines, depends on the desired substitution pattern and the availability of starting materials. For benzoxazoles, 2-aminophenols are the clear intermediates of choice, offering high yields and operational simplicity through various synthetic protocols. This guide provides the necessary data and methodologies to assist researchers in selecting the optimal synthetic strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole synthesis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-methoxyaniline: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-6-methoxyaniline (CAS No. 5473-01-8), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Safety Precautions
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
May cause respiratory irritation.[1]
-
Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): A summary of recommended PPE when handling this compound is provided in the table below.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[3] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Emergency Procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Absorb: For liquid spills, use an inert absorbent material.
-
Collect: Carefully collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
Disposal Procedures for this compound Waste
Proper segregation and labeling of chemical waste are paramount for safe and compliant disposal. The following workflow outlines the necessary steps for the disposal of this compound.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Identification and Classification: Treat all this compound waste, including the pure compound, solutions, and contaminated materials, as hazardous waste. Due to the presence of bromine, this compound falls under the category of halogenated organic waste.
-
Waste Segregation and Collection:
-
Use a designated, properly labeled, and sealed waste container for all this compound waste.[3][4]
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[4]
-
Collect contaminated materials such as gloves, weighing paper, and pipette tips in a separate, clearly labeled container for solid hazardous waste.[4]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4]
-
-
Storage:
-
Arranging for Disposal:
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Regulations for hazardous waste disposal may vary by location.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





